molecular formula C7H19ClSi2 B1582036 Bis(trimethylsilyl)chloromethane CAS No. 5926-35-2

Bis(trimethylsilyl)chloromethane

Cat. No.: B1582036
CAS No.: 5926-35-2
M. Wt: 194.85 g/mol
InChI Key: XNJGZHVYPBNLEB-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)chloromethane is a useful research compound. Its molecular formula is C7H19ClSi2 and its molecular weight is 194.85 g/mol. The purity is usually 95%.
The exact mass of the compound Chlorobis(trimethylsilyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(trimethylsilyl)chloromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trimethylsilyl)chloromethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[chloro(trimethylsilyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJGZHVYPBNLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19ClSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339002
Record name Bis(trimethylsilyl)chloromethane
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Molecular Weight

194.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-35-2
Record name Bis(trimethylsilyl)chloromethane
Source EPA DSSTox
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Record name Bis(trimethylsilyl)chloromethane
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Foundational & Exploratory

Technical Guide: Bis(trimethylsilyl)chloromethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (BTMSCM) Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists

Synthesis, Mechanistic Utility, and Applications in Drug Discovery

Executive Summary

Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or


, is a specialized organosilicon reagent characterized by extreme steric bulk and unique electronic properties. Unlike simple silyl halides, BTMSCM serves as a stable precursor to the bulky bis(trimethylsilyl)methyl carbanion, a critical ligand in organometallic chemistry and a "masked" nucleophile in organic synthesis.

This guide details the operational protocols for its synthesis and application, specifically focusing on its role in generating sterically hindered alkenes via Peterson-type olefination and its utility as a bioisostere in medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
PropertyData
IUPAC Name [Chloro(trimethylsilyl)methyl]trimethylsilane
CAS Number 5926-35-2
Formula

Molecular Weight 194.85 g/mol
Boiling Point 57–60 °C at 15 mmHg (approx. 167 °C at 760 mmHg)
Density 0.892 g/mL at 25 °C
Appearance Clear, colorless to pale yellow liquid
Solubility Soluble in THF, Et₂O, Pentane, CH₂Cl₂
Stability Moisture sensitive (slow hydrolysis); Flammable

Structural Insight: The central carbon is bonded to two trimethylsilyl (TMS) groups and one chlorine atom. The TMS groups provide significant steric shielding, making the C-Cl bond resistant to typical nucleophilic attacks (


) while enhancing the stability of the corresponding carbanion or radical species.
Mechanistic Foundations
3.1 The "Double-Silyl" Effect

The utility of BTMSCM stems from the stabilization provided by the two silicon atoms. Silicon stabilizes


-carbanions (via 

or d-orbital overlap) and

-carbocations (

-silicon effect).
  • Acidity: The central proton in

    
     is relatively acidic due to the inductive effect of chlorine and the polarizability of the silicon groups, allowing for clean lithiation.
    
  • Carbenoid Character: Upon lithiation to

    
    , the species exhibits carbenoid character. It is stable at low temperatures (-100°C) but can decompose or rearrange if warmed without an electrophile.
    
3.2 Peterson-Type Olefination Logic

In standard Peterson olefination, an


-silyl carbanion attacks a ketone/aldehyde, followed by elimination of silanolate. With BTMSCM, the presence of the chlorine atom alters the pathway. The lithiated species 

attacks the carbonyl, forming an intermediate alkoxide. Subsequent elimination can yield 1-chloro-1-trimethylsilylalkenes , which are valuable vinyl silanes for cross-coupling (e.g., Kumada, Suzuki).

PetersonMechanism Start BTMSCM (Me3Si)2CHCl Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Species Carbenoid (Me3Si)2CClLi Lithiation->Species Intermediate Adduct (Me3Si)2C(Cl)-CH(OLi)R Species->Intermediate + Aldehyde Aldehyde Electrophile R-CHO Aldehyde->Intermediate Elimination Peterson Elimination (- LiOSiMe3) Intermediate->Elimination Product Vinyl Silane R-CH=C(Cl)SiMe3 Elimination->Product

Figure 1: Mechanistic pathway for the reaction of BTMSCM with aldehydes, yielding functionalized vinyl silanes.

Synthesis Protocol: The Kemp-Cowley Method[8]

The most authoritative method for synthesizing BTMSCM is the "one-pot" procedure developed by Cowley and Kemp. This method avoids the isolation of the unstable dichloride intermediate.

Safety Prerequisite:

  • Hazards: n-Butyllithium is pyrophoric. Dichloromethane (DCM) is toxic.

  • Atmosphere: Strictly anhydrous Argon or Nitrogen.

  • Temperature Control: Essential.[1] The reaction requires cooling to -110°C (liquid nitrogen/ethanol or THF slush bath).

Step-by-Step Protocol
  • Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and low-temperature thermometer. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (250 mL), anhydrous Diethyl Ether (90 mL), and anhydrous n-Pentane (to aid solubility at low temp).

  • Reagent Addition (Stage 1):

    • Add Dichloromethane (

      
      )  (350 mmol, ~22.4 mL).
      
    • Add Trimethylsilyl chloride (

      
      )  (725 mmol, ~92.2 mL).[2]
      
    • Cool the mixture to -110°C . Critical: Do not proceed until temp is stable.

  • Lithiation 1:

    • Add n-Butyllithium (725 mmol, ~453 mL of 1.6M solution) dropwise over 40 minutes.

    • Mechanism:[3][4][5][6] This generates

      
       in situ via double silylation.
      
    • Allow the mixture to warm to room temperature (precipitation of LiCl will occur).[2]

  • Lithiation 2 (Reductive Dechlorination):

    • Re-cool the mixture to -110°C .

    • Add n-Butyllithium (350 mmol, 1 equivalent) dropwise.

    • Observation: A light tan color indicates the formation of the anion

      
      .
      
    • Stir for 45 minutes at -100°C.

  • Quench:

    • Add Ethanol (95%) (100 mL) slowly to protonate the anion.

    • Allow to warm to -40°C, then add dilute HCl to neutralize lithium ethoxide.[2]

  • Workup:

    • Separate organic layer. Extract aqueous layer with hexane.[2]

    • Concentrate via rotary evaporation.[2]

    • Purification: Fractional vacuum distillation (bp 68-80°C at 25 torr).[2]

Yield: Typically ~78% based on DCM.

KempCowley Step1 Reagents: CH2Cl2 + 2 Me3SiCl Step2 Add 2 eq. n-BuLi (-110°C) Step1->Step2 Inter1 Intermediate: (Me3Si)2CCl2 Step2->Inter1 Step3 Warm to RT (LiCl precipitates) Inter1->Step3 Step4 Re-cool to -110°C Add 1 eq. n-BuLi Step3->Step4 Inter2 Anion: (Me3Si)2CCl- Li+ Step4->Inter2 Step5 Quench with EtOH (Protonation) Inter2->Step5 Final Product: (Me3Si)2CHCl Step5->Final

Figure 2: The Kemp-Cowley "One-Pot" Synthesis Workflow.

Applications in Drug Development[7]
5.1 The Silicon Bioisostere ("Silicon Switch")

In medicinal chemistry, replacing a carbon atom (specifically a tert-butyl group) with a silicon moiety can improve a drug's pharmacological profile. The


 group provided by BTMSCM is a massive lipophilic anchor.
  • Lipophilicity: Silicon is more lipophilic than carbon. Introducing this group increases logP, potentially enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Blockade: The steric bulk of the bis-silyl group effectively blocks metabolic attack at the central carbon. This is useful for extending the half-life of metabolically labile positions.

5.2 Synthesis of Bulky Linkers

BTMSCM is used to synthesize Bis(trimethylsilyl)methyl magnesium chloride , a Grignard reagent.[7][8]

  • Protocol: React BTMSCM with Magnesium turnings in ether.

  • Application: Kumada coupling with aryl halides to introduce the bulky

    
     group. This motif is found in specialized catalyst ligands and sterically protected pharmacophores.
    
Safety & Handling Data
Hazard ClassGHS CodeDescription
Flammable Liquid H226Vapor may form explosive mixtures with air.
Skin Irritation H315Causes skin irritation.[9]
Eye Irritation H319Causes serious eye irritation.[9][3]
STOT-SE H335May cause respiratory irritation.[9][7]

Storage: Store under inert atmosphere (Argon) in a refrigerator/freezer. While less hydrolytically sensitive than


, it should be kept dry to prevent gradual degradation.
References
  • Cowley, A. H., & Kemp, R. A. (1981).[2][10][11] An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications / DTIC Technical Report.

  • Sigma-Aldrich. (n.d.). Chlorobis(trimethylsilyl)methane Product Sheet & SDS.

  • PubChem. (n.d.).[9] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine.

  • ChemicalBook. (2025). Bis(trimethylsilyl)chloromethane Properties and Suppliers.

  • RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Royal Society of Chemistry.

Sources

Technical Guide: Bis(trimethylsilyl)chloromethane (CAS 5926-35-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Steric Architect for Organometallic & Polymer Synthesis

Executive Summary

Bis(trimethylsilyl)chloromethane (CAS 5926-35-2), often referred to as chlorobis(trimethylsilyl)methane, is a specialized organosilicon reagent defined by its extreme steric bulk and unique electronic properties. Unlike simple alkyl halides, the central carbon is shielded by two trimethylsilyl groups, creating a "disyl" moiety


. This structure renders the compound indispensable for introducing sterically demanding ligands in organometallic chemistry, synthesizing bulky styrene monomers for polymer networks, and serving as a precursor for stabilized Grignard reagents used in Kumada cross-coupling.

This guide details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing this compound in high-value chemical synthesis.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The dual silicon stabilization makes the C-Cl bond distinct from standard alkyl chlorides. The silicon atoms stabilize


-carbanions (via 

-

conjugation) while simultaneously providing steric occlusion that retards direct

attack.
Table 1: Technical Specifications
PropertySpecificationNotes
IUPAC Name Chlorobis(trimethylsilyl)methane
Structure


symmetry
Molecular Weight 194.85 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation
Boiling Point 57–60 °C @ 15 mmHg~175 °C @ 760 mmHg (Extrapolated)
Density 0.892 g/mL @ 25 °CLess dense than water
Refractive Index

1.449
Solubility THF, Et₂O, Pentane, DCMReacts with protic solvents
Stability Moisture SensitiveHydrolyzes to release HCl

Part 2: Mechanistic Reactivity

The reactivity of bis(trimethylsilyl)chloromethane is governed by the "


-silicon effect" and steric hindrance.
Metallation & Carbanion Stabilization

The proton on the central methine carbon is relatively acidic (


 lowered by 

-silyl groups). However, direct deprotonation with organolithiums can lead to

-elimination of LiCl, generating transient carbenes.
  • Preferred Route: Halogen-Metal Exchange or Magnesium Insertion.

  • Mechanism: Insertion of Mg into the C-Cl bond yields the Grignard reagent

    
    . This species is thermodynamically stable due to the electronic stabilization of the carbanion by the two silicon atoms.
    
Steric Shielding (The "Disyl" Effect)

The


 group is isostructural with the isopropyl group but significantly bulkier. When attached to metals (e.g., Lanthanides or transition metals), it prevents oligomerization and saturates the coordination sphere, stabilizing low-coordinate metal centers.
Kumada Cross-Coupling

The Grignard derived from this compound is a prime candidate for Palladium or Nickel-catalyzed Kumada coupling, allowing the introduction of the bulky disyl group onto aryl or vinyl scaffolds.

Visualization: Reactivity Pathways

Reactivity Start Bis(trimethylsilyl)chloromethane (Me3Si)2CHCl Mg Mg / THF (Activation) Start->Mg Li n-BuLi (-78°C) Start->Li Grignard Grignard Reagent (Me3Si)2CHMgCl Mg->Grignard Insertion Coupling Kumada Coupling (Pd/Ni Cat + R-X) Grignard->Coupling Product1 Bulky Aryl/Vinyl Silanes R-CH(SiMe3)2 Coupling->Product1 Carbenoid Carbenoid/Carbene [(Me3Si)2C:] Li->Carbenoid Alpha-Elimination

Figure 1: Divergent reactivity pathways showing the stable Grignard formation versus the reactive carbenoid route.

Part 3: Application Workflows & Protocols

Protocol A: Synthesis of Bis(trimethylsilyl)methylmagnesium Chloride

Context: This Grignard reagent is the primary vehicle for utilizing CAS 5926-35-2. Due to the steric bulk around the C-Cl bond, initiation of the magnesium insertion can be sluggish compared to primary alkyl halides.

Reagents:

  • Bis(trimethylsilyl)chloromethane (1.0 equiv)

  • Magnesium turnings (1.2 equiv, mechanically activated)

  • THF (Anhydrous, freshly distilled/dried)

  • 1,2-Dibromoethane (Catalytic activator, 5 mol%)

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Mg turnings. Dry stir for 30 minutes. Add a crystal of iodine and heat gently until iodine vaporizes to etch the Mg surface.

  • Solvation: Add anhydrous THF to cover the magnesium.

  • Initiation: Add the catalytic 1,2-dibromoethane. Wait for ethylene evolution (bubbling) to confirm Mg activation.

  • Addition: Add a solution of Bis(trimethylsilyl)chloromethane in THF dropwise.

    • Critical Control Point: If the reaction does not sustain reflux (exotherm), stop addition and heat externally. The steric hindrance often requires thermal assistance to maintain the insertion rate.

  • Digestion: Once addition is complete, reflux the mixture for 2–4 hours. The solution should turn dark gray/brown.

  • Titration: Aliquot a sample and titrate against salicylaldehyde phenylhydrazone or use simple acid-base back-titration to determine molarity (typically 0.5 – 1.0 M).

Protocol B: Kumada Coupling for Bulky Styrene Monomers

Context: Synthesis of Para-bis(trimethylsilyl)ethylstyrene (PBTES), a monomer used for high-durability polymer networks.

Workflow:

  • Catalyst Prep: Dissolve

    
     (2 mol%) in THF.
    
  • Substrate: Add 4-vinylbenzyl chloride (or bromide).

  • Coupling: Cool to 0°C. Cannulate the Grignard reagent (prepared in Protocol A) slowly into the reaction vessel.

  • Workup: Quench with saturated

    
    . Extract with ether.[1] The bulky silyl group will now be attached to the benzylic position.
    
Visualization: Grignard Synthesis Logic

GrignardFlow Step1 Mg Activation (Iodine/Heat/Dibromoethane) Step2 Initiation Phase (Ethylene evolution observed) Step1->Step2 Activation Complete Step3 Controlled Addition (Bis-silyl chloride in THF) Step2->Step3 Exotherm Starts Step4 Reflux (2-4 hrs) Overcoming Steric Barrier Step3->Step4 Kinetics Slow Step5 Titration & Storage (Inert Atmosphere) Step4->Step5 Conversion >95%

Figure 2: Logical flow for overcoming the steric barrier during Grignard formation.

Part 4: Handling, Safety & Stability[1]

1. Hydrolytic Instability: Bis(trimethylsilyl)chloromethane releases Hydrogen Chloride (HCl) upon contact with moisture.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Signs of Degradation:[2] Fuming upon opening (HCl formation) or cloudiness (siloxane formation).

2. Flammability: Flash point is relatively low (~48°C). Ground all glassware to prevent static discharge, especially when transferring the dry liquid.

3. Toxicology: While specific tox data is sparse, organosilicon chlorides are generally corrosive to mucous membranes.

  • PPE: Neoprene gloves, chemical splash goggles, and face shield. Work strictly in a fume hood.

References

  • LookChem. Bis(trimethylsilyl)chloromethane Physical Properties and Applications.

  • Sigma-Aldrich. Chlorobis(trimethylsilyl)methane Product Sheet & Reactivity Data.

  • PubChem. Bis(trimethylsilyl)chloromethane Compound Summary (CID 552583).

  • ChemicalBook. Bis(trimethylsilyl)chloromethane CAS 5926-35-2 Datasheet.

  • CymitQuimica. Bis(trimethylsilyl)methyl chloride: Reactivity and Synthesis.

Sources

Bis(trimethylsilyl)chloromethane physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Reagent for Steric Control and Bioisosteric Design

Executive Summary

Bis(trimethylsilyl)chloromethane (BTMSCM) is a specialized organosilicon reagent defined by its extreme steric bulk and unique electronic properties. Unlike standard silylating agents (e.g., TMSCl), BTMSCM serves as a structural scaffold, allowing the introduction of the geminal bis(silyl) motif into organic frameworks.

For drug development professionals, this compound offers two primary utilities:

  • Metabolic Blocking: The bulky bis(trimethylsilyl)methyl group acts as a "neopentyl-like" shield, protecting adjacent metabolic soft spots from enzymatic degradation (e.g., P450 oxidation).

  • Synthetic Divergence: It acts as a precursor to both nucleophilic Grignard reagents (for Kumada couplings) and electrophilic carbenoids (for cyclopropanations and insertions), depending on the metalation conditions.

Part 1: Physicochemical Profile[1]

BTMSCM is a clear, colorless liquid characterized by high lipophilicity and volatility. Its reactivity is governed by the inductive stabilization of the silicon atoms on the central carbon, offset by significant steric hindrance.

Table 1: Key Physicochemical Properties

PropertyValueContext for Experimental Design
IUPAC Name Chlorobis(trimethylsilyl)methaneSystematic nomenclature foundation.
CAS Registry 5926-35-2 Essential for procurement; distinct from the non-chloro analog (2117-28-4).
Formula

Molecular Weight: 194.85 g/mol .
Boiling Point 57–60 °C @ 15 mmHgModerate volatility; requires careful vacuum control during distillation.
Density 0.892 g/mL @ 25 °CLess dense than water; forms the top layer in aqueous workups.
Refractive Index

1.449
Useful for assessing purity of distilled fractions.
Solubility THF, Et₂O, Hexanes, CH₂Cl₂Compatible with standard non-polar and polar aprotic solvents.
Stability Moisture SensitiveHydrolytically stable at neutral pH but sensitive to strong bases/acids.
Part 2: Synthetic Utility & Mechanism

The chemical behavior of BTMSCM is dictated by the "Alpha Effect" of silicon. Silicon stabilizes


-anions (via 

-orbital hyperconjugation) but destabilizes

-cations.
1. The Carbenoid Pathway (Low Temperature)

When treated with n-Butyllithium at cryogenic temperatures (<-100 °C), BTMSCM undergoes deprotonation to form the lithio-carbenoid species . This species is thermally unstable. Upon warming, it eliminates LiCl to generate Bis(trimethylsilyl)carbene , a highly reactive intermediate that undergoes rearrangement to silaethylenes or insertion reactions.

2. The Grignard Pathway (Standard Nucleophile)

Reaction with Magnesium metal generates the corresponding Grignard reagent,


 . This is the preferred pathway for medicinal chemistry applications, as it allows the controlled installation of the bulky bis(silyl)methyl group onto aryl or alkyl scaffolds via cross-coupling.

ReactionPathways cluster_legend Mechanism Legend Start Bis(trimethylsilyl)chloromethane (BTMSCM) BuLi n-BuLi / -110°C (Deprotonation) Start->BuLi Mg Mg / THF / Reflux (Oxidative Insertion) Start->Mg Carbenoid Lithiated Carbenoid [(Me3Si)2CClLi] BuLi->Carbenoid Carbene Bis(trimethylsilyl)carbene [(Me3Si)2C:] Carbenoid->Carbene -LiCl (Warm up) Rearrangement Silaethylene / Insertion Products Carbene->Rearrangement Grignard Grignard Reagent [(Me3Si)2CHMgCl] Mg->Grignard Coupling Kumada Coupling (Ar-X + Ni/Pd cat) Grignard->Coupling Product Sterically Shielded Bioisostere Coupling->Product key1 Blue: Starting Material key2 Red: High Energy/Unstable key3 Green: Stable Nucleophile

Figure 1: Divergent reactivity profiles of BTMSCM based on metalation conditions.

Part 3: Experimental Protocols
Protocol A: Synthesis of the Steric Shield (Kumada Coupling)

Objective: Installation of the bis(trimethylsilyl)methyl group onto an aromatic scaffold. Mechanism: Nickel-catalyzed cross-coupling of the BTMSCM-derived Grignard reagent.

Reagents:

  • Bis(trimethylsilyl)chloromethane (1.0 equiv)[1][2]

  • Magnesium turnings (1.2 equiv, activated)

  • Aryl Bromide (0.8 equiv)

  • Ni(dppp)Cl₂ (0.05 equiv)

  • Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

  • Grignard Formation (The Initiation):

    • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon.

    • Activation: Add Mg turnings. Activate by dry-stirring under Argon for 20 mins, followed by a crystal of Iodine.

    • Addition: Add enough anhydrous THF to cover the Mg. Add 10% of the BTMSCM solution (in THF). Heat gently with a heat gun until the iodine color fades and reflux begins (initiation).

    • Completion: Dropwise add the remaining BTMSCM/THF solution to maintain a gentle reflux. Once added, reflux for 2 hours.

    • Checkpoint: The solution should turn dark grey/brown. Titrate an aliquot to confirm Grignard concentration.

  • Cross-Coupling:

    • Catalyst Prep: In a separate flask, dissolve the Aryl Bromide and Ni(dppp)Cl₂ catalyst in THF.

    • Reaction: Cool the Grignard solution to 0 °C. Cannulate the catalyst/substrate mixture into the Grignard solution slowly (exothermic).

    • Thermal Drive: Allow to warm to Room Temperature (RT), then reflux for 12 hours to overcome the steric barrier of the bulky nucleophile.

  • Workup (Quench):

    • Cool to 0 °C. Quench with saturated aqueous NH₄Cl.

    • Extract with Et₂O (3x). The product will be in the organic phase.

    • Note: The bis-silyl product is highly lipophilic; ensure thorough washing of the silica plug during purification to avoid retention.

Protocol B: Carbenoid Generation (Low-Temp Lithiation)

Objective: Generation of reactive carbenoid for cyclopropanation or insertion.

Critical Safety Note: This reaction requires precise temperature control. If the temperature rises above -90 °C before electrophile addition, the carbenoid will decompose.

  • Dissolve BTMSCM (1 equiv) in THF/Et₂O (4:1 ratio) and cool to -110 °C (Liquid N₂/Ethanol bath).

  • Add n-BuLi (1.05 equiv) dropwise down the side of the flask to pre-cool the reagent.

  • Stir for 30 mins at -110 °C. The solution typically turns a light yellow.

  • Add the electrophile (e.g., aldehyde or ketone) immediately at this temperature.

  • Allow to warm slowly to RT overnight.

Part 4: Applications in Drug Design

BTMSCM is a tool for Bioisosteric Replacement . In medicinal chemistry, replacing a tert-butyl group or an isopropyl group with a bis(trimethylsilyl)methyl group induces specific pharmacological shifts.

Table 2: Bioisosteric Impact of the


 Group 
ParameterEffect vs. Carbon AnalogMechanism
Metabolic Stability Significantly Increased The C-Si bonds are longer (1.87 Å vs 1.54 Å), creating a larger "umbrella" that sterically blocks P450 enzymes from accessing the benzylic/alpha position.
Lipophilicity (LogP) Increased (+1.5 to +2.5) Silicon is more lipophilic than Carbon. Useful for improving blood-brain barrier (BBB) penetration.
Conformation Rigidification The massive bulk locks the attached scaffold into specific rotameric conformations, potentially improving receptor binding selectivity.
Part 5: Safety & Handling

1. Flammability: BTMSCM has a flash point of approx. 48 °C. It is classified as a Flammable Liquid (Category 3). All reactions must be performed in a fume hood away from ignition sources.

2. Corrosivity: While less corrosive than TMSCl, the hydrolysis of BTMSCM (slow) or its combustion products releases HCl. Wear chemically resistant gloves (Nitrile > 0.11mm) and safety goggles.

3. Reactivity:

  • Water: Stable to brief exposure, but long-term storage requires anhydrous conditions.

  • Base: Extremely sensitive. Contact with strong bases (hydroxides, alkoxides) can induce rapid decomposition or polymerization.

References
  • Seyferth, D.; Hanson, E. M. "Halo(trimethylsilyl)methyl-lithium compounds." Journal of the American Chemical Society, 1968, 90, 2438.
  • Improved Synthesis

    • Cowley, A. H.; Kemp, R. A.[4] "An Improved Synthesis of Bis(trimethylsilyl)chloromethane." Synthetic Communications, 1981 , 11(6), 591–595.[5]

  • Carbenoid Chemistry

    • Barton, T. J.; Hoekman, S. K.[5] "Bis(trimethylsilyl)diazomethane: Synthesis and chemistry of quantitative silene and germene precursors." Journal of the American Chemical Society, 1980 , 102, 1584.

    • Context: Discusses the rearrangement pathways of rel
  • Takahashi, K. et al. "Cross-coupling reaction of alkyl halides with Grignard reagents catalyzed by nickel(II) complexes.
  • Safety Data

    • PubChem Compound Summary for CID 552583: Bis(trimethylsilyl)chloromethane.[1]

Sources

Bis(trimethylsilyl)chloromethane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Steric Shielding and Lipophilicity in Organosilicon Synthesis

Abstract This technical guide profiles Bis(trimethylsilyl)chloromethane (BTMSCM), a specialized organosilicon reagent utilized for its unique steric bulk and electronic properties. While its primary identification lies in its molecular weight and formula, its value in high-performance synthesis stems from its ability to generate stabilized ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-silyl carbanions and serve as a lipophilic bioisostere in medicinal chemistry. This document details physicochemical data, validated handling protocols, and mechanistic applications in drug development.
Part 1: Physicochemical Profile[1][2][3]

The fundamental identity of BTMSCM is defined by its dual-silicon architecture, which imparts significant lipophilicity and steric demand compared to carbon analogues.

Table 1: Core Physicochemical Specifications

PropertySpecificationNotes
Chemical Name Bis(trimethylsilyl)chloromethaneAlso known as Chlorobis(trimethylsilyl)methane
CAS Number 14629-58-4 Distinct from non-chloro precursor (CAS 2117-28-4)
Molecular Formula

High Si:C ratio increases lipophilicity
Molecular Weight 194.85 g/mol Calculated using standard atomic weights
Appearance Clear, colorless liquid
Density 0.892 g/mL at 25 °CLess dense than water; phase separates easily
Boiling Point 57–60 °C @ 15 mmHgVolatile under high vacuum
Refractive Index

1.449
Solubility THF, Et₂O, Hexanes, DCMHydrolytically stable in neutral media
Part 2: Structural Analysis & Electronic Properties

To effectively utilize BTMSCM, one must understand the electronic influence of the silicon atoms on the central carbon.

1. The

-Silicon Effect (Anion Stabilization)

Unlike carbon, silicon stabilizes negative charges on the


-carbon. When BTMSCM is deprotonated (removing the single proton on the central carbon), the resulting carbanion is stabilized by the empty 

orbitals of the C-Si bonds (negative hyperconjugation). This makes the lithiated species,

, accessible yet highly reactive.
2. Steric Shielding

The two trimethylsilyl (TMS) groups create a "molecular umbrella." In drug design, this bulk can block metabolic hot-spots (e.g., preventing P450 oxidation at the central carbon). In synthesis, it forces high diastereoselectivity during nucleophilic additions.

Part 3: Synthetic Utility & Mechanism

The primary utility of BTMSCM is its conversion into the lithiated species 1-chloro-1-lithio-bis(trimethylsilyl)methane . This species is amphiphilic: it acts as a nucleophile but retains a leaving group (Cl), allowing for carbenoid-like behavior or Peterson-type olefinations.

Mechanistic Pathway Diagram

BTMSCM_Reactivity Start Bis(trimethylsilyl)chloromethane (Precursor) Inter Lithiated Intermediate (Me3Si)2C(Li)Cl Start->Inter Deprotonation Reagent + n-BuLi (-78°C, THF) Reagent->Inter PathA Path A: Electrophile Capture (E+) Inter->PathA Nucleophilic Attack PathB Path B: Carbenoid Elimination (-LiCl) Inter->PathB Thermal Warming ProdA Substituted Silane (Me3Si)2C(E)Cl PathA->ProdA ProdB Bis(silyl)carbene [:C(SiMe3)2] PathB->ProdB

Figure 1: Divergent reactivity pathways of lithiated BTMSCM. Path A dominates at low temperatures (-78°C), while Path B (Carbenoid formation) occurs upon warming.

Part 4: Experimental Protocol

Protocol: Generation and Trapping of Lithiated BTMSCM Safety Note: This procedure involves n-Butyllithium (pyrophoric). All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

Materials:

  • Bis(trimethylsilyl)chloromethane (194.85 g/mol )[1]

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous THF (inhibitor-free, dried over Na/benzophenone)

  • Electrophile (e.g., aldehyde, ketone, or alkyl halide)

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon for 15 minutes.

    • Charge the flask with BTMSCM (1.95 g, 10 mmol) and Anhydrous THF (20 mL) .

  • Deprotonation (Critical Step):

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents the elimination of LiCl (carbene formation).

    • Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn a slight yellow/orange, indicating anion formation.

    • Stir at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophile Addition:

    • Add the electrophile (10 mmol) (dissolved in 5 mL THF if solid) dropwise to the cold solution.

    • Maintain -78 °C for 30 minutes.

  • Work-up:

    • Allow the reaction to warm slowly to room temperature over 2 hours.

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with diethyl ether (

      
       mL).
      
    • Dry organic layers over

      
       and concentrate in vacuo.
      
Part 5: Applications in Drug Development[1]

In medicinal chemistry, BTMSCM is a key reagent for executing the "Silicon Switch"—replacing a carbon atom with silicon to alter the pharmacological profile of a lead compound.

1. Lipophilicity Modulation (LogP) The


 bond is longer (1.89 Å) than the 

bond (1.54 Å), and silicon is more electropositive. Incorporating the

motif significantly increases lipophilicity.
  • Benefit: Improves blood-brain barrier (BBB) penetration for CNS targets.

2. Metabolic Blockade The steric bulk of the bis-silyl group protects the adjacent carbon from enzymatic degradation.

  • Mechanism:[2][3] The bulky trimethylsilyl groups prevent Cytochrome P450 enzymes from accessing the

    
    -carbon, extending the half-life (
    
    
    
    ) of the drug candidate.

3. Bioisosterism BTMSCM allows for the synthesis of silicon-containing analogues of amino acids and gem-dimethyl groups, often maintaining biological potency while altering patentability and pharmacokinetic properties.

References
  • PubChem. (2025).[4][5] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine. [Link]

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. [Link]

  • Organic Syntheses. (2009). Discussion of procedures for handling air-sensitive reagents. Org. Synth. [Link]

  • Lappert, M. F. (1988). The chemistry of bis(trimethylsilyl)methyl compounds. Journal of Organometallic Chemistry. [Link]

Sources

Advanced Synthesis of Bis(trimethylsilyl)chloromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Bis(trimethylsilyl)chloromethane (CAS: 1912-32-9), often abbreviated as


 or BTMSCM, is a critical organosilicon building block. Its primary value lies in its role as a precursor to Bis(trimethylsilyl)methyllithium , a sterically demanding ligand used to stabilize low-coordinate transition metal complexes and main-group organometallics.

Unlike simple alkyl halides, the synthesis of BTMSCM presents unique challenges due to the steric bulk of the trimethylsilyl (TMS) groups and the thermodynamic instability of the


-chloro-lithio intermediates.

This guide details the Cowley-Kemp One-Pot Protocol , widely regarded as the "Gold Standard" for synthesis. This method circumvents the isolation of the unstable gem-dichloride intermediate, offering a scalable, high-yield (78%) pathway using commercially available starting materials.

Strategic Pathway Analysis

Researchers typically encounter three methodologies. Understanding the failure points of the first two highlights the necessity of the third.

MethodMechanismVerdictCritical Flaw
A. Radical Chlorination

radical substitution on

Avoid Poor selectivity; produces inseparable mixtures of mono-, di-, and chlorinated-methyl side products.
B. Stepwise Deprotonation Metallation of

followed by silylation
Risky Difficult to scale; the lithiated intermediate is thermally unstable and prone to

-elimination.
C. In-Situ Trapping (Cowley-Kemp) Double silylation of

followed by Li-Halogen exchange
Recommended Uses in situ trapping at cryogenic temperatures to bypass unstable carbenoid decomposition.

Detailed Protocol: The Cowley-Kemp Method[1][2]

Mechanistic Logic

The success of this reaction relies on kinetic control . The lithiated chloromethane intermediates (


 and 

) are carbenoids that decompose rapidly (via

-elimination) at temperatures above -100°C.
  • Stage 1: In-situ trapping of lithiated dichloromethane with TMSCl prevents carbene formation.

  • Stage 2: Lithium-halogen exchange converts the gem-dichloride to the desired monochloro-lithio species.

  • Stage 3: Protic quench yields the final product.

Reaction Scheme Visualization

G cluster_0 Stage 1: Double Silylation (One Pot) Start Dichloromethane (CH2Cl2) Inter1 Intermediate A [LiCHCl2] Start->Inter1 + n-BuLi (-110°C) Inter2 Intermediate B (Me3Si)CHCl2 Inter1->Inter2 + TMSCl (In-situ) Inter3 Gem-Dichloride (Me3Si)2CCl2 Inter2->Inter3 + n-BuLi / TMSCl (Repeat Cycle) Lithio Target Anion (Me3Si)2C(Li)Cl Inter3->Lithio + s-BuLi (Li-Halogen Exchange) Product Bis(trimethylsilyl)chloromethane (Me3Si)2CHCl Lithio->Product + EtOH (Quench)

Figure 1: The stepwise transformation of dichloromethane to BTMSCM, highlighting the critical in-situ trapping mechanism.

Reagents and Equipment[3][4]

Safety Note: This reaction requires handling pyrophoric organolithiums at extreme cryogenic temperatures. A rigorously anhydrous, oxygen-free atmosphere (Argon or Nitrogen) is mandatory.

ComponentSpecificationQuantity (Scale: 350 mmol)Role
Dichloromethane Distilled from

22.4 mL (350 mmol)Carbon Source
Trimethylsilyl Chloride Freshly distilled92.2 mL (725 mmol)Silylating Agent
n-Butyllithium 1.6M in Hexanes453 mL (725 mmol)Base (Stage 1)
sec-Butyllithium 1.4M in Cyclohexane~250 mL (350 mmol)Li-Halogen Exchange (Stage 2)
Solvent System THF / Et2O / Pentane (4:1:[1]1)~400 mL total"Trapp Mixture" (Remains liquid at -110°C)
Ethanol 95% or Absolute100 mLProton Source (Quench)
Step-by-Step Procedure
Phase 1: The Double Silylation (Formation of

)
  • Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add the THF (250 mL), Diethyl Ether (90 mL), and n-Pentane (40 mL).

  • Reagent Addition: Add Dichloromethane (22.4 mL) and Trimethylsilyl Chloride (92.2 mL) to the solvent mixture.

  • Cryogenic Cooling: Cool the mixture to -110°C using a liquid nitrogen/ethanol or liquid nitrogen/pentane slush bath.

    • Critical Control Point: The temperature must not rise above -100°C during the next step to prevent carbenoid decomposition.

  • n-BuLi Addition: Add n-Butyllithium (453 mL) dropwise over 40 minutes via a double-tipped needle or cooled addition funnel.

    • Observation: The solution will turn yellow/tan.

  • Warming: Allow the mixture to warm to room temperature (25°C).

    • Self-Validating Check: Massive precipitation of Lithium Chloride (white solid) confirms the silylation has occurred.

Phase 2: Lithium-Halogen Exchange
  • Re-Cooling: Cool the reaction mixture (containing the suspended LiCl and the intermediate gem-dichloride) back down to -110°C .

  • s-BuLi Addition: Add sec-Butyllithium (1 eq, 350 mmol) dropwise.

    • Note: Pre-cooling the s-BuLi solution to -78°C is recommended to minimize thermal shock, though not strictly required if addition is slow.

  • Incubation: Stir at -100°C for 45 minutes. The color typically deepens to a light tan, indicating the formation of the anion

    
    .
    
Phase 3: Quench and Isolation
  • Quench: Add Ethanol (100 mL) slowly at -100°C.

  • Workup: Allow the mixture to warm to -40°C, then add dilute HCl (100 mL, ~6M) to neutralize lithium ethoxide.

  • Extraction: Warm to room temperature. Separate the organic layer.[2] Extract the aqueous layer twice with pentane or hexane.

  • Purification: Dry combined organics over

    
    , filter, and remove solvents via rotary evaporation.
    
  • Distillation: Perform fractional vacuum distillation.

    • Target Fraction: Collect material boiling at 68-80°C at 25 torr (or 57-60°C at 15 mmHg).

Characterization & Quality Control

Verify the product identity using Nuclear Magnetic Resonance (NMR).[3][4] The high symmetry of the molecule yields distinct singlets.

AnalysisSignalAssignment

NMR
(

)

0.15 ppm (s, 18H)
Trimethylsilyl protons


2.58 ppm (s, 1H)
Methine proton


NMR

-1.2 ppm
Trimethylsilyl carbons

42.5 ppm
Methine carbon
Physical Clear, colorless liquid

Note: Chemical shifts may vary slightly (


 0.05 ppm) depending on solvent and concentration.

Troubleshooting & Optimization

  • Low Yield (<50%): Usually caused by temperature control failure in Phase 1. If the temp rises above -100°C during n-BuLi addition, the lithiated dichloromethane decomposes before reacting with TMSCl.

  • Solidification: If the reaction mixture freezes at -110°C, the solvent ratio is incorrect. Ensure the THF/Ether/Pentane ratio is strictly 4:1:1 (The Trapp Mixture).

  • Impurity (Starting Material): If mono-silylated product (

    
    ) is present, the first deprotonation was incomplete. Ensure n-BuLi titer is accurate.
    

References

  • Cowley, A. H., & Kemp, R. A. (1981). An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications.

  • Lappert, M. F. (1976).[5] The chemistry of bis(trimethylsilyl)methyl and related ligands. Journal of Organometallic Chemistry.

  • Sigma-Aldrich. (n.d.). Chlorobis(trimethylsilyl)methane Product Sheet.

  • Seyferth, D., et al. (1972). Halomethyl-metal compounds: LVIII. The preparation of bis(trimethylsilyl)halomethanes.[5][6] Journal of Organometallic Chemistry.

Sources

Fundamental Reactivity of Bis(trimethylsilyl)chloromethane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic & Application Scientists

Executive Summary

Bis(trimethylsilyl)chloromethane (BTMSCM), often abbreviated as


, represents a pinnacle of steric engineering in organosilicon chemistry. Unlike its monosilyl analogue, BTMSCM functions as a "steric wall," utilizing the massive bulk of two geminal trimethylsilyl groups to kinetically stabilize reactive intermediates that would otherwise be transient.

This guide details the fundamental reactivity profile of BTMSCM, moving beyond basic properties to explore its role as a precursor for the "Lappert Alkyl" ligand, its utility in Peterson-type olefinations, and its unique resistance to classical nucleophilic substitution.

Structural & Electronic Architecture

The reactivity of BTMSCM is dictated by two competing factors: the Alpha-Silicon Effect (electronic) and Geminal Steric Bulk (physical).

Physical Properties Table
PropertyValueRelevance
Formula

High Si content = high lipophilicity
Molecular Weight 194.85 g/mol -
Boiling Point 57–60 °C (15 mmHg)Volatile, requires careful handling under vacuum
Density 0.892 g/mLLess dense than water
Bond Length (C-Cl) ~1.80 ÅElongated due to steric repulsion, yet chemically inert to

Geometry Distorted TetrahedralThe

angle opens >112° to accommodate methyl groups
The "Steric Wall" Concept

The central carbon atom is shielded by eighteen methyl protons located on the silicon periphery. This creates a "cone of protection" that effectively shuts down backside attack.

  • 
     Inhibition:  Classical nucleophiles (e.g., 
    
    
    
    ,
    
    
    ) cannot access the
    
    
    orbital.
  • 
     Resistance:  While silicon stabilizes 
    
    
    
    -carbanions, it destabilizes
    
    
    -carbocations relative to carbon analogues (due to the electronegativity of Si relative to C, despite the
    
    
    -effect usually being stabilizing). Consequently, solvolysis is extremely slow.

The Gateway Transformation: Metal-Halogen Exchange

The primary utility of BTMSCM is not as an electrophile, but as a pro-nucleophile . Converting the C-Cl bond into a C-Metal bond is the critical gateway step for 90% of its applications.

Protocol A: Synthesis of the Grignard Reagent

The formation of Bis(trimethylsilyl)methylmagnesium chloride is the industry standard for introducing the bulky


 group.

Mechanism: Oxidative insertion of Mg into the C-Cl bond. Challenge: The reaction is sluggish to initiate due to steric blocking of the metal surface.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Argon.

  • Activation: Add Magnesium turnings (1.1 equiv) and a single crystal of iodine. Heat with a heat gun until iodine vaporizes to activate the Mg surface.

  • Solvent: Add anhydrous THF (concentration is critical; aim for 1.0 M final concentration).

  • Initiation: Add 5% of the BTMSCM solution. Heat to 90°C (external bath). Note: Initiation is evidenced by the disappearance of iodine color and mild turbidity.

  • Addition: Once initiating, add the remaining BTMSCM dropwise over 1 hour while maintaining gentle reflux.

  • Maturation: Reflux for an additional 2–4 hours. The solution typically turns dark grey/brown.

  • Titration: Titrate using salicylaldehyde phenylhydrazone to determine precise molarity (typically 0.8–0.9 M).

Protocol B: Lithium-Halogen Exchange

For applications requiring a more reactive nucleophile (or low-temperature conditions), the lithium species is generated using sec-butyllithium. n-Butyllithium is often too slow or results in competitive deprotonation elsewhere.

Reaction:



Critical Control Point: This reaction must be performed at -78°C to prevent


-elimination of LiCl, which would generate a transient carbene species.

Visualization of Reactivity Pathways

The following diagram maps the divergence of BTMSCM reactivity based on the reagent class applied.

BTMSCM_Reactivity Start Bis(trimethylsilyl) chloromethane (BTMSCM) Mg_Path Mg / THF (Reflux) Start->Mg_Path Oxidative Insertion Li_Path s-BuLi (-78°C) Start->Li_Path Li/Hal Exchange Nu_Path Nucleophiles (Nu-) Start->Nu_Path SN2 Attempt Grignard Grignard Reagent (Me3Si)2CH-MgCl Mg_Path->Grignard Lithium Lithium Reagent (Me3Si)2CH-Li Li_Path->Lithium NoRxn NO REACTION (Steric Block) Nu_Path->NoRxn Lappert Lappert Alkyl Ligands (Stabilize Low-Coord Metals) Grignard->Lappert Transmetallation (Sn, Pb, Ln) Peterson Peterson Olefination (Steric Alkenes) Lithium->Peterson + Carbonyls

Caption: Divergent reactivity map. Note the complete inhibition of direct nucleophilic substitution (


) due to the steric wall.

Applications in Advanced Synthesis

The "Lappert Alkyl" Ligand

The anion derived from BTMSCM,


, is historically significant in organometallic chemistry. Known as the "Lappert Alkyl," it is used to stabilize low-coordinate metal centers (e.g., dialkylstannylenes 

or plumbylenes) that would otherwise oligomerize.
  • Mechanism: The bulky "wings" of the TMS groups wrap around the metal center, providing kinetic stabilization.

  • Synthesis:

    
    
    
Modified Peterson Olefination

While the monosilyl anion is the standard for Peterson olefination, the bis-silyl anion derived from BTMSCM offers a route to vinyl silanes .

  • Addition:

    
     adds to an aldehyde (
    
    
    
    ).
  • Elimination: Under acidic or basic workup, one TMS group and the oxygen eliminate.

  • Product: A vinyl silane (

    
    ), which is a versatile handle for subsequent Hiyama couplings or electrophilic substitutions.
    

Safety & Handling

  • Flammability: BTMSCM has a low flash point (48°C).[1] All manipulations involving heat (Grignard initiation) requires efficient condensers and inert gas flow.

  • Corrosivity: The C-Cl bond is stable, but hydrolysis can slowly release HCl. Store over molecular sieves.

  • Lithium Reagents: The generated organolithium species are pyrophoric. Titration is mandatory before use to prevent dangerous excesses.

References

  • Synthesis of BTMSCM: Cowley, A. H., & Kemp, R. A. (1981). An Improved Synthesis of Bis(Trimethylsilyl)-Chloromethane. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Link

  • Lithium-Halogen Exchange Protocol: Anderson, E. A., & Lim, D. S. W. (2010). Synthesis of Vinylsilanes via Disilylmethyllithium Reagents. Science of Synthesis.[2] Link

  • Grignard Reactivity & Kumada Coupling: ChemicalBook Technical Data: Chlorobis(trimethylsilyl)methane. Link

  • Lappert Ligand Chemistry: Lappert, M. F., et al. (2009).[3] Metal Amide Chemistry (Contextual reference for bulky silyl ligands). Link

  • Structural Data: Sigma-Aldrich Technical Bulletin for CAS 5926-35-2. Link

Sources

Solubility of Bis(trimethylsilyl)chloromethane in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Bis(trimethylsilyl)chloromethane in Various Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Process Engineers

CAS: 5926-35-2 | Formula: [(CH₃)₃Si]₂CHCl[1]

Executive Summary

Bis(trimethylsilyl)chloromethane (often abbreviated as (TMS)₂CHCl) is a sterically demanding alkyl chloride used primarily as a precursor for the bulky ligand bis(trimethylsilyl)methyl (often referred to as "disyl" or "Tsi" precursor).[1] Its utility in organometallic chemistry—specifically in the synthesis of Peterson olefination reagents and low-coordinate metal complexes—relies heavily on its solubility profile.[1]

Unlike simple silyl chlorides (e.g., TMSCl), (TMS)₂CHCl exhibits remarkable hydrolytic stability under neutral conditions but requires strict anhydrous handling during metallation to prevent protonation of the generated anion. This guide details the solubility landscape of (TMS)₂CHCl, providing evidence-based protocols for solvent selection to maximize yield and safety.[1]

Physicochemical Profile

Understanding the physical state of (TMS)₂CHCl is the first step in accurate dosing and solvent selection.[1] It is a lipophilic liquid at room temperature, miscible with most non-polar and aprotic organic solvents.

PropertyValueTechnical Context
Physical State LiquidColorless to pale yellow.[1]
Boiling Point 57–60 °C @ 15 mmHgVolatile under high vacuum; avoid prolonged exposure to dynamic vacuum during drying steps.[1]
Density 0.892 g/mL @ 25 °CLess dense than water; floats during aqueous workup (if applicable).[1]
Refractive Index

1.449
Useful for purity verification.[1][2]
Flash Point 48 °C (118 °F)Flammable. Requires grounding and inert atmosphere.[1]
Lipophilicity (LogP) ~3.77 (Predicted)Highly lipophilic; excellent solubility in hydrocarbons.[1]

Solubility Landscape

The solubility of (TMS)₂CHCl is dictated by the two bulky trimethylsilyl groups, which render the molecule highly lipophilic ("greasy").[1]

A. Hydrocarbons (Alkanes & Aromatics)[1][3]
  • Solvents: Pentane, Hexane, Cyclohexane, Benzene, Toluene.

  • Solubility: Miscible / High. [1]

  • Application: These are the preferred solvents for storage and extraction.[1]

    • Protocol Insight: When synthesizing the lithium derivative (TMS)₂CHLi, performing the reaction in a hydrocarbon/ether mixture often allows for the crystallization of the lithiated species or the precipitation of LiCl byproducts, depending on the specific aggregate formed.

B. Ethers (Polar Aprotic)[1]
  • Solvents: Diethyl Ether (Et₂O), Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME).[1]

  • Solubility: Miscible / High. [1]

  • Application: These are the primary Reaction Media .

    • Mechanism: The formation of the Grignard (TMS)₂CHMgCl or Lithium (TMS)₂CHLi reagents requires the coordinating ability of ethers to stabilize the metal cation.[1]

    • Warning: While (TMS)₂CHCl dissolves readily, the stability of the resulting metallated species depends on temperature. THF solutions of the lithium derivative can degrade via ether cleavage if warmed excessively.[1]

C. Chlorinated Solvents[1][4][5]
  • Solvents: Dichloromethane (DCM), Chloroform (CDCl₃).[1]

  • Solubility: Miscible. [1][3]

  • Application: Primarily used for Analysis (NMR) and Workup .[1]

    • Note: Do not use chlorinated solvents for metallation reactions (Lithium/Magnesium) as they will react violently (Wurtz-type coupling or carbene formation).[1]

D. Protic Solvents (Alcohols/Water)[1][7]
  • Solvents: Methanol, Ethanol, Water.[4]

  • Solubility: Immiscible (Water) / Soluble (Alcohols).[1]

  • Reactivity:

    • Water: Unlike TMSCl, (TMS)₂CHCl is relatively stable to neutral water (Hydrolytic Sensitivity Class 4).[1] However, it should be treated as moisture-sensitive in the context of precursor storage.

    • Alcohols: Generally soluble, but nucleophilic attack at the silicon center is possible under catalyzed conditions.

Critical Application: Metallation & Solvent Effects

The most common use of (TMS)₂CHCl is its conversion to Bis(trimethylsilyl)methyllithium.[1] The choice of solvent dictates the aggregation state and reactivity of the resulting reagent.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the lithiation process.

LithiationWorkflow Start Start: (TMS)2CHCl Reagent Select Metallation Agent Start->Reagent Li_Metal Lithium Metal (Li°) Reagent->Li_Metal Direct Metallation BuLi n-Butyllithium Reagent->BuLi Halogen-Metal Exchange Solvent_Ether Solvent: Diethyl Ether Li_Metal->Solvent_Ether Preferred Solvent_THF Solvent: THF BuLi->Solvent_THF Fast Exchange Result_Ether Product: (TMS)2CHLi (Aggregated/Less Reactive) Solvent_Ether->Result_Ether Result_THF Product: (TMS)2CHLi (Solvated Monomers/More Reactive) Solvent_THF->Result_THF Precipitation Crystallization from Pentane Result_Ether->Precipitation Solvent Swap Result_THF->Precipitation Solvent Swap

Figure 1: Solvent selection logic for the conversion of (TMS)₂CHCl to its lithiated derivative. Ether promotes aggregation, while THF promotes solvation and reactivity.

Experimental Protocol: Preparation of (TMS)₂CHLi

This protocol relies on the high solubility of the chloride in ether and the insolubility of the LiCl byproduct in hydrocarbons.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve (TMS)₂CHCl (1.0 equiv) in anhydrous Diethyl Ether (concentration ~0.5 M).

  • Activation: Add Lithium wire (2.2 equiv, 1% Na content) cut into small pieces.

    • Note: The reaction is heterogeneous.[1] The chloride dissolves, but the Li surface reaction requires vigorous stirring.

  • Initiation: Gently reflux the mixture. The solution will turn cloudy/grey as LiCl precipitates.[1]

    • Solubility Check: If the solution remains clear, initiation has failed. Add a crystal of iodine or a drop of 1,2-dibromoethane.[1]

  • Workup (Solvent Switch): Once consumption of (TMS)₂CHCl is confirmed (GC/NMR):

    • Remove Ether under vacuum (the product is non-volatile).[1]

    • Redissolve the residue in Pentane or Hexane .[1]

    • Filter via cannula to remove insoluble LiCl.[1]

  • Result: A clear, colorless solution of (TMS)₂CHLi in hydrocarbon, ready for use.

Safety & Handling

Every protocol involving (TMS)₂CHCl must account for its flammability and potential for irritation.[1]

  • Flammability: With a flash point of 48 °C, static discharge can ignite vapors.[1] Ground all glassware and transfer lines.

  • Storage: Store in a cool, dry place. While chemically stable, keeping it under an inert atmosphere (Nitrogen/Argon) prevents slow hydrolysis and ensures readiness for moisture-sensitive applications.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1]

Self-Validating Purity Check (NMR)

Before committing the reagent to a complex synthesis, validate its purity in CDCl₃ :

  • ¹H NMR (CDCl₃): Look for the singlet at δ 0.15 ppm (18H, SiMe₃) and the singlet at δ 2.55 ppm (1H, CH).[1]

  • Impurity Flag: A shift in the CH peak or appearance of broad multiplets suggests hydrolysis or oxidation.[1]

References

  • PubChem. (n.d.).[1][5] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Tatic, T., et al. (2010).[1] The First Asymmetric Organolithium Tetramers with Simple Ether Donor Bases. (Contextual reference on lithiated derivatives).

Sources

Bis(trimethylsilyl)chloromethane electrophilicity and nucleophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bis(trimethylsilyl)chloromethane (BTMSCM)

Executive Summary: The "Janus" Reagent

Bis(trimethylsilyl)chloromethane (BTMSCM),


, represents a unique class of organosilicon reagents where steric bulk and electronic effects converge to create a "Janus-faced" reactivity profile. To the uninitiated, it appears to be a secondary alkyl halide, theoretically susceptible to nucleophilic attack. In practice, however, the massive steric shielding of the geminal trimethylsilyl (TMS) groups renders the C-Cl bond kinetically inert to classical 

pathways.

Instead, BTMSCM serves as a latent nucleophile and a carbene precursor . Its utility lies not in the displacement of the chloride, but in the acidity of the methine proton (activated by the


-silicon effect) and the lability of the C-Cl bond toward oxidative metal insertion. This guide dissects these divergent reactivity modes, providing a roadmap for utilizing BTMSCM as a steric blocking group, a Peterson olefination variant, or a source of bis(trimethylsilyl)carbene.

Molecular Architecture & Physical Properties

The reactivity of BTMSCM is dictated by the spatial demands of the two trimethylsilyl groups.

  • Steric Bulk: The

    
     group has a cone angle significantly larger than a 
    
    
    
    -butyl group. Placing two of these on a single carbon creates a "steric fortress" around the C-Cl bond.
  • Bond Lengths: The

    
     bond (
    
    
    
    ) is longer than a
    
    
    bond (
    
    
    ), which theoretically opens space, but the sheer volume of the six methyl groups overwhelms this effect, effectively blocking backside attack.
  • Electronic Effects: Silicon is electropositive (

    
     vs 
    
    
    
    ).
    • 
      -Effect (Anion Stabilization):  Silicon stabilizes negative charge on the 
      
      
      
      -carbon through negative hyperconjugation (
      
      
      overlap with the carbanion lone pair). This makes the methine proton significantly more acidic (
      
      
      ) than a standard alkane.
    • 
      -Effect (Cation Destabilization):  Conversely, an 
      
      
      
      -silyl group destabilizes a carbocation relative to an alkyl group. The empty p-orbital on the cation cannot effectively overlap with the silicon, and the electropositive Si repels the positive charge.

Table 1: Key Physical Properties

Property Value Note

| Formula |


 | |
| MW  | 194.85  g/mol  | |
| Boiling Point  | 57–60 °C @ 15 mmHg | Volatile under vacuum |
| Density  | 0.892 g/mL | Less dense than water |
| Solubility  | THF, 

, Pentane | Reacts violent with water if metallated |

Path A: Electrophilicity (The Inert Fortress)

In standard organic synthesis, secondary alkyl halides are electrophiles. BTMSCM is an exception.

The Failure of and
  • 
     Blockade:  The trajectory for backside attack (180° to the C-Cl bond) is completely occluded by the methyl groups of the TMS moieties. Reaction with standard nucleophiles (e.g., 
    
    
    
    ,
    
    
    ) typically results in no reaction or, with strong bases, deprotonation (elimination is impossible as there is no
    
    
    -hydrogen).
  • 
     Disfavor:  Spontaneous ionization to the cation 
    
    
    
    is energetically unfavorable due to the destabilizing effect of the
    
    
    -silyl groups. Consequently, solvolysis reactions are extremely slow.
Activation via Oxidative Insertion

The only viable "electrophilic" activation of the C-Cl bond is through radical-mediated oxidative addition with zero-valent metals (Mg or Li).

  • Grignard Formation: Reaction with Mg metal in THF yields

    
    . This transforms the carbon from an electrophilic center to a nucleophilic one.
    
  • Lithiation: Reaction with Li metal (or Lithium naphthalenide) yields

    
    .
    

Expert Insight: The Grignard reagent is chemically robust and is the preferred method for transferring the bulky bis(trimethylsilyl)methyl group (often abbreviated as


 or 

group, though

usually refers to tris) to other electrophiles (Kumada coupling).

Path B: Nucleophilicity (The Hidden Carbene)

This is the primary mode of reactivity for BTMSCM. It acts as a pronucleophile .

Deprotonation to Lithium Carbenoid

Treatment of BTMSCM with a bulky base (e.g.,


 or 

) at low temperatures (-78°C to -100°C) removes the methine proton.

The resulting species, 1-chloro-1,1-bis(trimethylsilyl)methyllithium , is a Lithium Carbenoid . It possesses both a nucleophilic center (C-Li) and a leaving group (Cl) on the same carbon.

Reactivity of the Carbenoid
  • Nucleophilic Attack (Low Temp): At -78°C, the carbenoid can attack electrophiles (aldehydes, ketones) to form

    
    -chloro- 
    
    
    
    -hydroxy silanes, which can subsequently undergo ring closure to epoxides or elimination.
  • Alpha-Elimination (Thermal Decomposition): Upon warming (typically > -40°C), the species undergoes

    
    -elimination of LiCl.
    
    
    
    
    This generates Bis(trimethylsilyl)carbene , a reactive intermediate that can:
    • Insert into C-H bonds.

    • Cyclopropanate alkenes.

    • Dimerize to form tetrakis(trimethylsilyl)ethylene (though steric hindrance makes this difficult).

Experimental Protocols

Protocol A: Synthesis of the Grignard Reagent ( )

Use Case: Introduction of the steric blocking group via Kumada coupling.

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Activation: Add Magnesium turnings (1.2 equiv) and a crystal of iodine. Flame-dry again under vacuum to activate Mg.

  • Initiation: Add anhydrous THF (enough to cover Mg). Add 5% of the total volume of BTMSCM (neat). Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).

  • Addition: Dilute the remaining BTMSCM (1.0 equiv total) in anhydrous THF (1 M concentration). Add dropwise to the refluxing mixture over 1 hour.

  • Completion: Reflux for 2–4 hours. The solution usually turns dark gray/brown. Titrate an aliquot to determine concentration.

Protocol B: Generation of Lithium Carbenoid and Carbene Trapping

Use Case: Cyclopropanation or reaction with electrophiles.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Solvent: Add BTMSCM (1.0 equiv) and anhydrous THF/Et2O (4:1 ratio).

  • Cryogenic Cooling: Cool the mixture to -95°C (Liquid

    
     / Hexane or MeOH bath). Crucial: The carbenoid decomposes above -60°C.
    
  • Deprotonation: Add

    
     (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes along the side of the flask to precool the reagent. Stir for 30 minutes at -95°C.
    
  • Trapping/Reaction:

    • For Nucleophilic Attack: Add the electrophile (e.g., Benzaldehyde) dissolved in THF slowly. Stir at -78°C for 1 hour, then warm to RT.

    • For Carbene Generation: Remove the cooling bath and allow the solution to warm to 0°C. If an alkene trap is present, cyclopropanation will occur during the warming phase.

Visualizations

Figure 1: Reactivity Divergence Flowchart

Reactivity BTMSCM Bis(trimethylsilyl)chloromethane (Me3Si)2CHCl Mg Mg / THF (Oxidative Insertion) BTMSCM->Mg BuLi n-BuLi / -78°C (Deprotonation) BTMSCM->BuLi Grignard Grignard Reagent (Me3Si)2CHMgCl Mg->Grignard Nucleophile Bulky Nucleophile (Kumada Coupling) Grignard->Nucleophile Reacts with R-X Carbenoid Lithium Carbenoid (Me3Si)2C(Li)Cl BuLi->Carbenoid Kinetic Control Carbene Silyl Carbene :C(SiMe3)2 Carbenoid->Carbene Warming (> -40°C) -LiCl Trapping Cyclopropanation / Insertion Carbene->Trapping

Caption: Divergent reactivity pathways of BTMSCM. Path A (Green) leads to stable nucleophiles; Path B (Red/Yellow) leads to transient carbenoid/carbene species.

Figure 2: Steric Blockade Mechanism

Sterics Center Electrophilic Carbon (C-Cl) TMS1 TMS Group 1 (SiMe3) TMS1->Center Shielding TMS2 TMS Group 2 (SiMe3) TMS2->Center Shielding Nu Nucleophile (Nu-) Nu->Center Backside Attack Blocked (Steric Repulsion)

Caption: Schematic representation of the steric hindrance preventing


 attack on the central carbon.

References

  • Synthesis and Grignard Formation

    • Title: An Improved Synthesis of Bis(trimethylsilyl)chloromethane.
    • Source: Cowley, A. H., & Kemp, R. A. (1981).
    • URL:[Link]

  • Carbenoid Character & Reactivity

    • Title: Carbenoid Alkene Insertion Reactions of Oxiranyllithiums (Contextual comparison to silyl carbenoids).
    • Source: Pratt, L. M., et al. (2012). Journal of Organic Chemistry.
    • URL:[Link]

  • General Reactivity of Alpha-Silyl Halides

    • Title: Trimethylsilyl chloride (Reactivity context for silyl-alkyl halides).[1]

    • Source: Wikipedia / Organic Syntheses.
    • URL:[Link]

  • Steric Effects in SN2 Reactions

    • Title: Steric Hindrance in SN2 Reactions.[2][3][4][5][6]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Sources

Strategic Sourcing and Utilization of Bis(trimethylsilyl)chloromethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or Chlorobis(trimethylsilyl)methane , is a specialized organosilicon reagent critical for introducing the bulky bis(trimethylsilyl)methyl group.[1] It serves as a lynchpin in the synthesis of sterically encumbered ligands and is the primary precursor for the Peterson Olefination pathway, enabling the stereoselective formation of alkenes.

This guide moves beyond a simple directory. It provides a technical framework for sourcing high-fidelity reagents, validating their purity, and deploying them in sensitive organometallic workflows.

Chemical Intelligence & Technical Specifications

Before engaging suppliers, the end-user must define the Critical Quality Attributes (CQAs) necessary for their specific application.

Core Identity
AttributeSpecification
IUPAC Name Chlorobis(trimethylsilyl)methane
CAS Number 5926-35-2
Formula

Molecular Weight 194.85 g/mol
Structure

Physical Properties & Handling
PropertyValueOperational Note
Boiling Point 57–60 °C @ 15 mmHgVolatile under high vacuum; avoid rotary evaporation at high temps.
Density 0.892 g/mL @ 25 °CLess dense than water; phase separation is distinct.[2]
Flash Point 48 °CFlammable. Ground all glassware.
Stability Moisture SensitiveStore under Argon/Nitrogen. Hydrolyzes slowly to release HCl.

Commercial Supplier Landscape

The market for BTMSCM is bifurcated into High-Purity Research Grade (Tier 1) and Bulk/Industrial Grade (Tier 2).

Sourcing Strategy
  • Tier 1 (Discovery/Pharma): Use for catalysis ligands (e.g., lanthanide chemistry) or late-stage drug functionalization where trace metals or isomeric silyl impurities could poison catalysts.

  • Tier 2 (Scale-up): Acceptable for early-stage intermediate synthesis, provided a distillation step is included in-house.

Verified Suppliers Table

Note: Catalog numbers and purities are subject to batch variation. Always request a CoA.

SupplierGradePurityPackagingBest For
Sigma-Aldrich (Merck) Research97%Glass BottleBench-scale discovery (g to kg)
Thermo Scientific (Alfa Aesar) Research98%Glass/MetalStandard organic synthesis
Santa Cruz Biotech (SCBT) Lab≥96%GlassGeneral reagent use
TCI Chemicals Synthesis>96%GlassCost-effective synthesis
Gelest (Mitsubishi) SpecialistCustomSteel/GlassBulk/Process Scale & Custom Specs
Supplier Evaluation Logic (Decision Matrix)

SourcingLogic start Start: Define Requirement app_type Application Type? start->app_type catalysis Metal Catalysis / Ligand Synthesis app_type->catalysis High Sensitivity general General Organic Synthesis app_type->general Standard tier1 Select Tier 1 Supplier (Sigma, Thermo) Req: >97% Purity catalysis->tier1 tier2 Select Tier 2 Supplier (TCI, SCBT) Req: Cost Efficiency general->tier2 validate Mandatory QC: 1H NMR + GC-MS tier1->validate tier2->validate

Figure 1: Strategic sourcing decision tree based on downstream application sensitivity.

Quality Control: The Self-Validating Protocol

Trusting a label is insufficient for rigorous science. Upon receipt of BTMSCM, perform the following validation.

Impurity Profiling

The primary synthetic route involves the reaction of Dichloromethane (


) with Trimethylsilyl chloride (

) and n-Butyllithium (

) at low temperatures (Cowley & Kemp method).

Common Impurities:

  • Bis(trimethylsilyl)methane: Result of over-reduction or protonation.

  • Tris(trimethylsilyl)methane: Result of over-silylation.

  • Residual Siloxanes: From moisture ingress (hydrolysis of TMSCl).

Validation Method (NMR)
  • Solvent:

    
     (Chloroform-d).
    
  • Target Signal: The methine proton (

    
    ) in 
    
    
    
    appears as a singlet around
    
    
    2.5 - 2.6 ppm
    .
  • Impurity Flags:

    • Signal at

      
       -0.1 to 0.1 ppm  (excessive integration indicates siloxane/TMSCl residue).
      
    • Signal around

      
       -0.2 ppm  suggests Bis(trimethylsilyl)methane.
      

Application Workflow: The Grignard Route

The most valuable application of BTMSCM is its conversion into the Grignard reagent, Bis(trimethylsilyl)methylmagnesium chloride , a versatile building block.[2][3]

Reaction Pathway[2]

ReactionPathway reagent Bis(trimethylsilyl)chloromethane (Me3Si)2CHCl grignard Grignard Reagent (Me3Si)2CHMgCl reagent->grignard + Mg, Reflux magnesium Mg Turnings / THF (Activation required) magnesium->grignard path1 Pathway A: Peterson Olefination grignard->path1 + Carbonyls path2 Pathway B: Kumada Coupling grignard->path2 + Vinyl Halides path3 Pathway C: Ligand Synthesis (Steric Bulk) grignard->path3 + Metal Halides

Figure 2: Synthetic utility map of Bis(trimethylsilyl)chloromethane.

Experimental Protocol: Grignard Formation

Objective: Synthesis of


 (approx. 1.0 M in THF).
Safety:  Work under inert atmosphere (Argon/Nitrogen).
  • Activation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Cool under Argon.

  • Magnesium Charge: Add Magnesium turnings (1.2 eq) and a crystal of Iodine (

    
    ) to the flask. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
    
  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of Bis(trimethylsilyl)chloromethane .

    • Expert Insight: Initiation can be sluggish due to the steric bulk of the silyl groups. If reaction does not start (exotherm/turbidity), add a few drops of 1,2-dibromoethane.

  • Addition: Once initiated, dilute the remaining BTMSCM in THF (1:4 ratio) and add dropwise to maintain a gentle reflux.

  • Completion: After addition, reflux for 2–4 hours. The solution should turn dark grey/brown.

  • Titration: Titrate an aliquot against salicylaldehyde phenylhydrazone to determine precise concentration before use.

References

  • Sigma-Aldrich. Chlorobis(trimethylsilyl)methane Product Specification. Retrieved from

  • Cowley, A. H., & Kemp, R. A. (1980). An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications. (Foundational synthesis method).[1]

  • Thermo Scientific Chemicals. Bis(trimethylsilyl)methane & Derivatives. Retrieved from

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallics. Journal of Organic Chemistry.
  • PubChem. Bis(trimethylsilyl)chloromethane Compound Summary. Retrieved from

Sources

Methodological & Application

Application Note: Stereocontrolled Synthesis of 1-Chloro-1-(trimethylsilyl)alkenes via Modified Peterson Olefination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the Peterson Olefination using Bis(trimethylsilyl)chloromethane (


).

This specific reagent is a strategic "linchpin" precursor. Unlike the standard Peterson reagent (which yields simple alkenes),


 allows for the synthesis of 1-chloro-1-(trimethylsilyl)alkenes . These products are densely functionalized building blocks, possessing both a vinyl chloride and a vinyl silane moiety, enabling orthogonal cross-coupling reactions (e.g., Suzuki, Hiyama, or Negishi couplings) at the same carbon center.

Introduction & Strategic Utility

Bis(trimethylsilyl)chloromethane acts as a pronucleophile. Upon lithiation, it generates a sterically bulky, stabilized carbanion: Lithio-chlorobis(trimethylsilyl)methane .

When reacted with aldehydes or ketones, this species forms a


-hydroxysilane adduct.[1][2] However, because the 

-carbon possesses two silyl groups and one chlorine atom, the subsequent Peterson elimination (loss of

) retains one silyl group and the chlorine atom on the resulting double bond.
Key Advantages[2][3][4][5]
  • Dual Functionality: The product contains both

    
     and 
    
    
    
    bonds.
  • Stereochemical Flexibility: The geometry of the alkene (

    
     vs. 
    
    
    
    ) can often be directed by the choice of elimination conditions (Acidic vs. Basic).[2][3][4]
  • Atom Economy: The byproduct is hexamethyldisiloxane (inert) or silanol, easily removed.

Mechanism & Stereochemical Control[4][5]

The reaction proceeds through three distinct phases: Metallation , Addition , and Elimination .

The Stereoselectivity Rule

The hallmark of the Peterson olefination is its dependence on elimination conditions:

  • Basic Conditions (Syn-Elimination): Proceed via a concerted 4-membered cyclic silicate intermediate (sila-oxetane).

  • Acidic Conditions (Anti-Elimination): Proceed via an E2-type mechanism where the

    
    -hydroxyl and silyl groups align anti-periplanar.
    

Because the bulky


 anion often yields high diastereoselectivity during the initial addition step (typically favoring the anti-adduct due to steric repulsion), the final alkene geometry is determined by whether you force syn or anti elimination.
Pathway Visualization

PetersonMechanism Start Bis(TMS)chloromethane (TMS)2CHCl Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Species Active Species Li-C(Cl)(TMS)2 Lithiation->Species Adduct β-Hydroxysilane Intermediate Species->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Acid Acidic Workup (H2SO4 or BF3) Adduct->Acid Route 1 Base Basic Workup (KH or t-BuOK) Adduct->Base Route 2 ProductZ Alkene Isomer A (Anti-Elimination) Acid->ProductZ Anti-Elimination ProductE Alkene Isomer B (Syn-Elimination) Base->ProductE Syn-Elimination

Figure 1: Bifurcated pathway showing how workup conditions dictate the stereochemical outcome of the Peterson Olefination.

Experimental Protocol

Reagents & Preparation[1][2][3][5][6][7][8][9][10][11]
  • Substrate: Bis(trimethylsilyl)chloromethane (Commercial or synthesized via Cowley method).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use.
  • Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled or from SPS.

  • Electrophile: Aldehyde or Ketone (dried).[5]

  • Atmosphere: Argon or Nitrogen (strictly inert).[6]

Step-by-Step Methodology
Step 1: Generation of the Carbanion
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Add Bis(trimethylsilyl)chloromethane (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Add

    
    -BuLi  (1.05 equiv) dropwise via syringe over 10–15 minutes.
    
    • Note: The solution may turn light yellow.

  • Stir at -78 °C for 1 hour .

    • Critical: Do not allow the temperature to rise; the carbanion is thermally sensitive and can undergo

      
      -elimination or rearrangement.
      
Step 2: Addition of Electrophile
  • Dissolve the Aldehyde (0.95 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the lithiated species at -78 °C.

  • Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.

    • Checkpoint: At this stage, the intermediate

      
      -alkoxide is formed.
      
Step 3: Elimination (The Decision Point)[5]

Option A: Spontaneous/Basic Elimination (For Syn Pathway)

  • Often, the steric bulk of the two TMS groups causes spontaneous elimination upon warming to room temperature or refluxing.

  • If elimination is slow, add KH (excess) or

    
    -BuOK  and reflux for 1-2 hours.
    
  • Mechanism: The alkoxide attacks the silicon, forming a 4-membered ring, followed by syn-elimination.

Option B: Acidic Elimination (For Anti Pathway)

  • Quench the reaction at 0 °C with saturated aqueous

    
    .
    
  • Extract with diethyl ether, dry (

    
    ), and concentrate to isolate the crude 
    
    
    
    -hydroxysilane (if stable).
  • Re-dissolve in THF and treat with conc.

    
      (catalytic) or 
    
    
    
    .
  • Stir at room temperature until elimination is complete (monitor by TLC).

Step 4: Purification
  • Dilute with hexanes/ether and wash with water and brine.

  • Dry over

    
    .
    
  • Purify via silica gel flash chromatography.

    • Note: 1-chloro-1-silylalkenes are generally stable on silica but avoid prolonged exposure to acidic modifiers.

Quantitative Data & Stoichiometry

ComponentEquiv.RoleCritical Parameter

1.0PronucleophileMust be dry; source of carbanion.

-BuLi
1.05BaseTitrate precise molarity. Excess causes side reactions.
Aldehyde 0.95ElectrophileLimiting reagent to ensure full conversion.
THF SolventMediumAnhydrous; 0.1M - 0.3M concentration.
Temp (Lithiation) N/AConditionStrictly -78 °C .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Carbanion decompositionEnsure temp stays at -78 °C during lithiation. Do not warm before adding electrophile.
No Elimination Steric bulk prevents ring closureSwitch to Acidic elimination (Option B) or use Fluoride source (CsF) to promote desilylation.
Protodesilylation Moisture in solventEnsure THF is distilled from Na/Benzophenone.
Mixture of Isomers Poor diastereoselectivity in Step 2Increase steric bulk of the aldehyde or lower temp (-90 °C) during addition.
Workflow Decision Tree

Optimization Start Reaction Complete (Step 2) Check Is Intermediate Stable? Start->Check Isolate Isolate β-Hydroxysilane Check->Isolate Yes (Bulky R) OnePot Proceed via One-Pot Check->OnePot No (Unstable) Desired Desired Geometry? Isolate->Desired Anti Need Anti-Elimination (Z-alkene usually) Desired->Anti Syn Need Syn-Elimination (E-alkene usually) Desired->Syn Action1 Treat with H2SO4 or BF3 Anti->Action1 Action2 Treat with KH or Reflux Syn->Action2

Figure 2: Decision matrix for optimizing yield and stereochemistry.

References

  • Ager, D. J. (1990). "The Peterson Olefination Reaction".[1][2][7][3][4][8][9] Organic Reactions, 38,[1] 1.

  • Bassindale, A. R., et al. (1989). "The Peterson Reaction".[1][2][7][3][4][8][9] The Chemistry of Organic Silicon Compounds.

  • Organic Chemistry Portal. "Peterson Olefination".

  • Cowley, A. H., & Kemp, R. A. (1981).[10] "An Improved Synthesis of Bis(trimethylsilyl)chloromethane". Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

  • Barrett, A. G. M., et al. (1991).[1] "Recent Studies on the Peterson Olefination Reaction". Synlett, 1991(11), 764-770.

Sources

Kumada cross-coupling reactions using Bis(trimethylsilyl)chloromethane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary

The introduction of the bis(trimethylsilyl)methyl group (often abbreviated as the "disyl" group,


) into pharmaceutical scaffolds offers unique advantages in drug design. This moiety serves as a bulky, lipophilic anchor that can modulate metabolic stability and restrict conformational freedom. However, the extreme steric hindrance of this group renders standard cross-coupling protocols ineffective.

This guide details the optimized Kumada-Corriu cross-coupling protocol using bis(trimethylsilyl)chloromethane derivatives. Unlike standard alkyl couplings, this process requires specific thermal activation and catalyst selection to overcome the high energy barrier of transmetallation caused by the geminal silyl groups.

Key Chemical Advantages[1]
  • Metabolic Shielding: The bulky silyl groups protect adjacent sites from enzymatic oxidation (P450).

  • Lipophilicity Modulation: Increases

    
     significantly, aiding membrane permeability.
    
  • Rotational Barrier: The steric bulk locks conformation, potentially increasing receptor binding affinity.

Critical Reagent Preparation: The "Disyl" Grignard

The commercially available precursor, bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), is chemically stable but kinetically inert toward magnesium insertion due to steric shielding and the


-silicon effect. Standard Grignard initiation methods at room temperature will fail.
Protocol 1: Synthesis of Bis(trimethylsilyl)methylmagnesium Chloride

Target Concentration: ~1.0 M in THF Safety: Grignard reagents are pyrophoric. All glassware must be flame-dried under Argon/Nitrogen.

Materials
  • Bis(trimethylsilyl)chloromethane (

    
    )[1][2]
    
  • Magnesium turnings (freshly crushed or activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Activator: 1,2-Dibromoethane or Iodine crystal

Step-by-Step Methodology
  • Activation: Place Mg turnings (1.2 equiv) in a 3-neck flask fitted with a reflux condenser and addition funnel. Flame dry under vacuum; backfill with Argon.

  • Entrainment: Add enough anhydrous THF to cover the Mg. Add a crystal of iodine and 0.1 mL of 1,2-dibromoethane. Wait for the ethylene evolution (bubbling) and color fade (iodine consumption) to confirm activation.

  • Initiation: Add approx. 5% of the total

    
     volume directly to the flask. Heat to mild reflux. 
    
    • Expert Insight: Unlike simple alkyl halides, this reaction often requires sustained heat to initiate. Do not proceed until turbidity (Grignard formation) is observed.

  • Addition: Once initiated, dilute the remaining chloride in THF (1:1 v/v) and add dropwise via the funnel while maintaining a gentle reflux.

  • Completion: After addition, reflux for 2–4 hours . The solution should turn dark grey/brown.

  • Titration: Cool to room temperature. Titrate using salicylaldehyde phenylhydrazone or simple acid-base back-titration to determine precise molarity.

Cross-Coupling Protocol

Direct coupling of this bulky nucleophile requires catalysts that facilitate Transmetallation (the rate-limiting step here). Nickel catalysts are generally superior to Palladium for this specific bulky alkyl reagent due to the smaller ionic radius of Ni allowing tighter coordination, and a lower propensity for


-hydride elimination (though less relevant for this specific reagent).
Protocol 2: Ni-Catalyzed Kumada Coupling

Scope: Aryl bromides, Aryl iodides, Vinyl triflates.

Materials
  • Nucleophile:

    
     (from Protocol 1)
    
  • Electrophile: Aryl Halide (Ar-Br or Ar-I)

  • Catalyst:

    
     [Dichloro(1,3-bis(diphenylphosphino)propane)nickel]
    
    • Alternative:

      
       for extremely deactivated substrates.
      
  • Solvent: Anhydrous THF or

    
    
    
Experimental Workflow
  • Catalyst Loading: Charge the reaction vessel with the Aryl Halide (1.0 equiv) and

    
     (2–5 mol%).
    
  • Solvation: Dissolve in anhydrous THF.

  • Temperature Control:

    • For Aryl Iodides: Cool to 0°C.

    • For Aryl Bromides/Chlorides: Start at Room Temperature (RT).

  • Nucleophile Addition: Add the "Disyl" Grignard (1.2–1.5 equiv) dropwise.

    • Observation: A color change (often to red-brown or orange) indicates active catalytic species

      
      .
      
  • Reaction:

    • Allow to warm to RT.[3][4]

    • If conversion is <50% after 2 hours (monitored by LCMS/TLC), heat to 60°C .

    • Note: The steric bulk often necessitates thermal energy to drive the transmetallation.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     (aq).
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
Data Summary: Catalyst Performance
Electrophile TypePreferred CatalystTempTypical YieldNotes
Aryl Iodide

25°C85–95%Fastest reaction; mildest conditions.
Aryl Bromide

60°C70–85%Requires heat to overcome oxidative addition barrier.
Aryl Chloride

+ IPr
60–80°C40–60%Difficult. Requires N-heterocyclic carbene ligands.[5][6]
Vinyl Triflate

25°C80–90%Pd often superior for

vinyl retention.

Mechanistic Analysis & Visualization

The Kumada cycle for bulky groups differs from standard couplings. The Transmetallation step is severely hampered by the steric clash between the incoming "Disyl" group and the ligands on the metal center.

Pathway Diagram

KumadaMechanism cluster_steric Steric Bottleneck Cat Ni(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Ni-X) Cat->OxAdd + ArX TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + RMgX RedElim Reductive Elimination (Product Release) TransMet->RedElim - MgX2 RedElim->Cat Cycle Regenerates ArX Ar-X RMgX (TMS)2CH-MgCl (Bulky Nucleophile) Prod Ar-CH(TMS)2

Figure 1: The catalytic cycle highlights Transmetallation as the "Steric Bottleneck."[3][7][8][9][10] The bulky


 group struggles to approach the oxidized metal center, requiring smaller ligands (like dppp) or higher temperatures.
Workflow Diagram

Workflow Start Start: (TMS)2CHCl MgStep Mg Activation (THF, Reflux, I2) Start->MgStep Grignard Grignard Reagent: (TMS)2CH-MgCl MgStep->Grignard Coupling Kumada Coupling Catalyst: NiCl2(dppp) Grignard->Coupling Decision Substrate Type? Coupling->Decision PathA Aryl Iodide (Room Temp) Decision->PathA PathB Aryl Bromide (Heat to 60°C) Decision->PathB Final Product Isolation (Crystallization/Column) PathA->Final PathB->Final

Figure 2: Operational workflow for converting the inert chloride precursor into the active coupling partner.

Troubleshooting & Optimization

Issue: Grignard Formation Fails (No Exotherm)
  • Cause: The C-Cl bond in

    
     is exceptionally stable.
    
  • Solution: Use the "Entrainment Method." Add the reagent to a refluxing mixture of Mg and a sacrificial alkyl halide (like 1,2-dibromoethane) to maintain a clean Mg surface. Do not stop heating until the reaction sustains itself.

Issue: Low Yield / Homocoupling
  • Cause: Slow transmetallation allows the Aryl-Ni-X species to homocouple (Ar-Ar) or reduce (Ar-H).

  • Solution:

    • Switch Ligand: Move from

      
       to bidentate dppp  (1,3-bis(diphenylphosphino)propane). The "bite angle" of dppp favors the reductive elimination of alkyl groups.
      
    • Slow Addition: Add the Grignard reagent slowly over 1 hour to keep its concentration low relative to the catalyst.

Issue: Product Isomerization
  • Cause: While rare for this specific reagent (no

    
    -hydrogens), nickel can sometimes catalyze silyl migration.
    
  • Solution: Switch to Palladium catalysis (

    
    ) if regiochemistry is compromised, though yield may decrease.
    

References

  • Original Kumada Coupling: Tamao, K., Sumitani, K., & Kumada, M. (1972).[9] Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[9][11][12] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. Link

  • Preparation of Silyl Grignards: Organic Syntheses, Coll. Vol. 9, p.559 (1998); Vol. 72, p.216 (1995). Preparation of Trimethylsilylmethylmagnesium Chloride. (Adapted for Bis-silyl analogs).[2][10] Link

  • Steric Effects in Coupling: Netherton, M. R., & Fu, G. C. (2001). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Iodides with Organometallic Compounds. Advanced Synthesis & Catalysis, 343(5), 468-473. Link

  • Modern Bulky Ligands: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Ethylene MIDA Boronate. Journal of the American Chemical Society, 130(24), 7538–7539. (Context on handling bulky transmetallation). Link

Sources

Application Note: Synthesis of Sterically Hindered Ligands via Bis(trimethylsilyl)chloromethane

[1]

Introduction: The "Disyl" Effect in Ligand Design

In the architecture of advanced catalysts, steric bulk is not merely about volume; it is about shape and kinetic protection.[1] The bis(trimethylsilyl)methyl group (commonly referred to as Disyl or


1

This guide details the conversion of the commercially available Bis(trimethylsilyl)chloromethane into its nucleophilic engines—the Grignard and Lithium reagents—and their subsequent application in synthesizing bulky phosphine and alkyl ligands.[1]

Key Chemical Properties
PropertySpecificationMechanistic Implication
Formula

Bulky electrophile;

resistant.
Boiling Point 167.3 °CHigh boiling point allows high-temperature activation.[1]
Steric Bulk High (Cone Angle > 140°)Provides kinetic stabilization to metal centers.
Electronic Effect

-Silicon Effect
Stabilizes adjacent carbanions (making the Grignard stable).

Core Protocol: Activation of the C-Cl Bond[2]

The primary challenge with Bis(trimethylsilyl)chloromethane is the steric hindrance around the C-Cl bond, which renders direct nucleophilic substitution difficult.[1] The standard activation pathway is metallation to generate a hard nucleophile.[1]

Protocol A: Synthesis of Bis(trimethylsilyl)methylmagnesium Chloride (The Grignard Reagent)

Objective: Convert the inert chloride into a reactive nucleophile. Scale: 50 mmol basis.

Reagents & Equipment[2][1][3][4]
  • Substrate: Bis(trimethylsilyl)chloromethane (9.7 g, 50 mmol).

  • Metal: Magnesium turnings (1.46 g, 60 mmol, 1.2 equiv).[1] Crucial: Must be fresh or mechanically activated.[1]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (50 mL). Note: Ether is preferred for higher reactivity in Grignard formation, while THF stabilizes the monomeric species.[1]
    
  • Activator: 1,2-Dibromoethane (

    
     mL) or Iodine crystal.
    
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.[5][6]

  • Mg Activation: Add Mg turnings to the flask under

    
    . Dry stir for 10 mins. Add a crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, etching the Mg surface.[1]
    
  • Entrainment: Add 5 mL of anhydrous ether to cover the Mg. Add 0.2 mL of 1,2-dibromoethane. Wait for the vigorous evolution of ethylene gas (bubbling) to confirm initiation.

  • Addition: Dissolve the Bis(trimethylsilyl)chloromethane in the remaining ether (45 mL). Add this solution dropwise to the refluxing Mg suspension over 45 minutes.

    • Technical Insight: The reaction is sluggish to start.[1] Maintain a gentle reflux using an oil bath (

      
       °C) if the exotherm is insufficient.
      
  • Digestion: After addition, reflux for 4–6 hours. The solution should turn dark gray/cloudy.[1]

  • Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone to determine concentration (typically

    
     M).
    

Troubleshooting: If the reaction stalls, add 1.0 M

Protocol B: Synthesis of Bulky Phosphine Ligands

Target: Bis(trimethylsilyl)methyl-diphenylphosphine (and derivatives). Mechanism: Nucleophilic attack of the Disyl-Grignard on a Chlorophosphine.[1]

Workflow
  • Preparation: Charge a flask with Chlorodiphenylphosphine (

    
    , 40 mmol) and THF (100 mL). Cool to 
    
    
    °C.[1]
  • Addition: Cannulate the filtered Grignard solution (Protocol A, ~50 mmol) dropwise into the phosphine solution.

    • Observation: A white precipitate of

      
       will form immediately.
      
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with degassed water (

    
     mL). Extract with Hexanes (to remove magnesium salts). Dry over 
    
    
    .[6]
  • Purification: Recrystallize from hot ethanol or sublime under high vacuum. The bulky group makes these phosphines highly crystalline.[1]

Advanced Application: Homoleptic Metal Alkyls (Lappert Compounds)

The Disyl group is famous for stabilizing low-coordinate metals (e.g.,

General Pathway:

Note: While the Grignard (Protocol A) can be used, the Lithium reagent is often preferred for salt elimination.[1] The Lithium reagent can be prepared via Li/Cl exchange using tert-Butyllithium (2 equiv) at -78 °C, though the Grignard route is safer for scale-up.[1]

Visualization of Experimental Workflow

The following diagram illustrates the divergent synthesis pathways starting from Bis(trimethylsilyl)chloromethane.

GStartBis(trimethylsilyl)chloromethane(Me3Si)2CHClMgMg / Et2O(Reflux, 6h)Start->MgActivationGrignardDisyl-Grignard Reagent(Me3Si)2CH-MgClMg->GrignardInsertionPhosChlorophosphines(R2PCl)Grignard->PhosNucleophilic Subst.MetalMetal Halides(MCl3 / MCl4)Grignard->MetalSalt MetathesisLigand1Bulky PhosphinesR2P-CH(TMS)2(Cross-Coupling Ligands)Phos->Ligand1Ligand2Homoleptic AlkylsM[CH(TMS)2]n(Olefin Polymerization)Metal->Ligand2

Caption: Divergent synthesis of steric ligands from the activated Grignard precursor.

Critical Analysis & Safety (E-E-A-T)

Mechanistic "Watch-outs"[2][7]
  • Wurtz Coupling: During Grignard formation, the coupling of two radical intermediates can form the dimer

    
    . This is minimized by slow addition of the chloride and efficient stirring.[1]
    
  • Protonation: The Grignard reagent is extremely basic.[1] Any moisture in the solvent will quench it back to Bis(trimethylsilyl)methane (

    
    ), which is indistinguishable by TLC but visible in NMR (singlet at 
    
    
    ppm).
Safety Protocols
  • Flammability: Bis(trimethylsilyl)chloromethane is a Category 3 Flammable Liquid (Flash point ~48 °C). All transfers must occur under inert atmosphere (

    
    ).
    
  • Pressure: Grignard initiation can be exothermic and generate ethene gas (if using dibromoethane). Ensure the system is vented through a bubbler.[1]

References

  • Sigma-Aldrich. Chlorobis(trimethylsilyl)methane Product Specification & Usage.Link

  • Organic Syntheses. Preparation of Organosilicon Grignard Reagents. (General Protocol Adaptation). Link

  • Lappert, M. F., et al. Metal Complexes of the Bulky Bis(trimethylsilyl)methyl Ligand.[1]Journal of the Chemical Society, Dalton Transactions.[1] (Foundational work on Disyl ligands).

  • BenchChem. Synthesis of Organosilicon Compounds from Bis(trichlorosilyl)methane.Link

  • PubChem. Bis(trimethylsilyl)chloromethane Compound Summary.Link

Bis(trimethylsilyl)methyl as a protecting group in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(trimethylsilyl)methyl (BTMSM) in High-Precision Organic Synthesis

Part 1: Executive Summary & Strategic Rationale

In the landscape of protecting groups, the Bis(trimethylsilyl)methyl (BTMSM) group, denoted as


, occupies a specialized "heavyweight" tier. Unlike standard silyl ethers (TBS, TIPS) which protect heteroatoms via Si-O bonds, the BTMSM group is an alkyl  protecting group. It is attached via a carbon linker, rendering it chemically distinct and exceptionally robust.

Why use BTMSM?

  • Extreme Steric Bulk: The geminal bis-silyl arrangement creates a "butterfly" steric environment. This is not just for blocking reagents; it is used to force specific molecular conformations (conformational locking).

  • Kinetic Stabilization: It is the gold standard for stabilizing highly reactive species (e.g., low-coordinate metals, radicals, or strained rings) by physically blocking decomposition pathways.

  • Orthogonal Stability: As a C-linked group, it is immune to standard desilylation conditions (mild acid/base) that cleave Si-O bonds, yet it can be removed under specific oxidative conditions (Cerium Ammonium Nitrate - CAN).

Target Audience: Synthetic chemists dealing with difficult regioselectivity problems (e.g., C-H activation) or stabilizing transient intermediates in drug discovery.

Part 2: Technical Deep Dive & Mechanism

The Steric "Gearing" Effect

The BTMSM group is not a passive shield; it is an active conformational controller. In amide systems, the bulky


 group forces the amide bond into specific rotamers to minimize steric clash.
  • Mechanism: The two trimethylsilyl wings create a high rotational barrier. When attached to an amide nitrogen, the BTMSM group forces the carbonyl oxygen to orient away from the silyl groups (anti-conformation), exposing specific C-H bonds on the other N-substituent to catalytic centers.

Chemical Stability Profile
ConditionStability RatingNotes
Aqueous Acid (HCl, H2SO4) HighThe C-Si bond is robust to hydrolysis compared to O-Si.
Aqueous Base (NaOH, KOH) HighStable to saponification conditions.
Nucleophiles (Grignards, LiR) ModerateCan be stable, but

-deprotonation is possible with strong bases (e.g.,

-BuLi).
Oxidation (CAN) Unstable Cleavage Mechanism. Primary method for deprotection.
Fluoride (TBAF) VariableGenerally stable at RT; high temperature/anhydrous fluoride can induce Peterson-type cleavage.

Part 3: Application Protocols

Protocol A: N-Protection and Conformational Locking in Rh-Catalyzed C-H Insertion

Context: This protocol is derived from the work of Wee et al., where BTMSM is used to direct regioselectivity in diazoamide cyclizations. Without BTMSM, the reaction yields a mixture; with BTMSM, the conformation is locked, yielding a single lactam isomer.

Reagents Required:

  • Substrate: Secondary Amide or Lactam precursor.

  • Reagent: Bis(trimethylsilyl)methyl chloride (BTMSM-Cl) or Bis(trimethylsilyl)methyl triflate.

  • Base: Sodium Hydride (NaH) or KHMDS.

  • Solvent: Dry THF or DMF.

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried flask with the secondary amide substrate (1.0 equiv) and anhydrous THF (0.2 M).

    • Cool to 0 °C under Argon.

    • Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise. Stir for 30 min to generate the amidate anion.

  • Installation (The "Disyl" Cap):

    • Add Bis(trimethylsilyl)methyl chloride (1.2 equiv) dropwise. Note: The chloride is less reactive due to steric bulk; iodide or triflate variants may be required for hindered substrates.

    • Allow the reaction to warm to Room Temperature (RT) and reflux if necessary for 12–24 hours.

    • QC Check: Monitor by TLC. The product will be significantly less polar and move faster than the starting material.

  • Catalytic C-H Insertion (The Application):

    • Dissolve the N-BTMSM diazoamide in dry DCM.

    • Add Rhodium(II) acetate dimer (

      
      , 1 mol%).
      
    • Stir at RT.[1] The BTMSM group forces the diazo moiety into proximity with the target C-H bond on the side chain.

    • Isolate the

      
      -lactam or 
      
      
      
      -lactam product via column chromatography.
Protocol B: Oxidative Deprotection (Removal of BTMSM)

Context: Unlike standard silyl groups removed with fluoride, the N-BTMSM group is typically cleaved oxidatively using Cerium(IV) Ammonium Nitrate (CAN).

  • Reaction Setup:

    • Dissolve the N-BTMSM protected lactam/amide in a mixture of Acetonitrile:Water (4:1) .

  • Oxidation:

    • Add Cerium Ammonium Nitrate (CAN) (3.0 – 4.0 equiv) at 0 °C.

    • Stir at 0 °C to RT. The solution will turn orange/red.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • The BTMSM group is excised, likely converting the methylene carbon into a formyl species or releasing it as a silyl-aldehyde byproduct, restoring the free N-H bond.

Part 4: Visualization of the Conformational Lock

The following diagram illustrates the logic flow of using BTMSM for regiocontrol.

BTMSM_Workflow Substrate Secondary Amide (Flexible Conformation) Installation Install BTMSM Group (Reagent: BTMSM-Cl/NaH) Substrate->Installation Alkylation Locked N-BTMSM Intermediate (Conformationally Locked) Installation->Locked Steric Gearing Rh_Cat Rh(II) Catalysis (C-H Insertion) Locked->Rh_Cat Diazo Decomp Product Cyclized Lactam (Single Regioisomer) Rh_Cat->Product Regioselective Insertion Deprotection Deprotection (Reagent: CAN) Product->Deprotection Oxidative Cleavage Final Target Molecule (Free N-H) Deprotection->Final Yields Product

Figure 1: Workflow for utilizing the BTMSM group to enforce regioselectivity in Rhodium-catalyzed cyclizations, followed by oxidative removal.

Part 5: Critical Troubleshooting & "Watch-outs"

  • Installation Difficulty: Due to the massive steric bulk of the

    
     group, 
    
    
    
    reactions with BTMSM-Cl can be sluggish.
    • Solution: Use BTMSM-Triflate (generated in situ from the alcohol) or add NaI (Finkelstein condition) to accelerate the reaction.

  • Deprotection Selectivity: CAN is an oxidant. If your molecule contains electron-rich aromatics (e.g., p-methoxybenzyl) or oxidizable sulfur, CAN might attack those first.

    • Alternative: In highly sensitive substrates, consider reductive cleavage (Li/NH3) if applicable, though this is harsh.

  • Confusion with HMDS: Do not confuse Bis(trimethylsilyl)methyl (the alkyl group) with Bis(trimethylsilyl)amine (HMDS, the silylation reagent). They are chemically distinct.

Part 6: References

  • Wee, A. G. H., & Duncan, S. C. (2002). The Bis(trimethylsilyl)methyl Group as an Effective N-Protecting Group and Site-Selective Control Element in Rhodium(II)-Catalyzed Reaction of Diazoamides. The Journal of Organic Chemistry. [Link]

  • Saczewski, F., & Guven, A. (2025/Archive). Regioselective Functionalization of Bis(trimethylsilyl)methylimines with Electrophiles. ResearchGate / ChemInform. [Link]

  • Maiti, G., & Roy, S. C. (Mentioned in snippet 1.12). Selective deprotection of TBS ethers and N-BTMSM groups. [Link]

  • Gelest, Inc. (2008).[2] Bis(trimethylsilyl)methyl chloride Safety Data Sheet. [Link]

Sources

Application Note: Reactivity & Protocols for Bis(trimethylsilyl)chloromethane (BTMSCM)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in organosilicon chemistry and steric control in synthesis. It details the reactivity profile of Bis(trimethylsilyl)chloromethane (BTMSCM) , a reagent defined not by standard substitution patterns, but by its unique ability to serve as a precursor for sterically demanding anions and transient carbenes.[1]


Molecular Weight:  194.85  g/mol [1]

Executive Summary & Reactivity Profile

Bis(trimethylsilyl)chloromethane (BTMSCM) is a deceptive electrophile.[1] While it possesses a carbon-chlorine bond typical of alkyl halides, its reactivity is dominated by the extreme steric bulk of the two trimethylsilyl (TMS) groups.

Critical Reactivity Paradigm:

  • Direct

    
     Substitution: Blocked.  The "neopentyl-like" steric environment prevents the backside attack required for standard nucleophilic substitution with amines, azides, or alkoxides.
    
  • Deprotonation (Alpha-Metallation): Dominant. The central methine proton is acidified by the

    
    -silicon effect and the electron-withdrawing chlorine. Strong bases (nucleophiles) remove this proton to form a carbenoid.[1]
    
  • Halogen-Metal Exchange: Primary Synthetic Route. Reaction with elemental metals (Mg, Li) inverts the polarity, converting the electrophilic chloride into a bulky nucleophile (Grignard/Lithium reagent).[1]

Detailed Reaction Pathways

The following diagram illustrates the divergent pathways when BTMSCM interacts with various nucleophilic species.

BTMSCM_Pathways BTMSCM Bis(trimethylsilyl)chloromethane (Me3Si)2CHCl Mg Magnesium (Mg0) (THF, Reflux) BTMSCM->Mg BuLi n-Butyllithium (-78°C) BTMSCM->BuLi Nu_std Standard Nucleophiles (R-NH2, N3-, RO-) BTMSCM->Nu_std Grignard Grignard Reagent (Me3Si)2CHMgCl Mg->Grignard Oxidative Addition (Halogen Exchange) Carbenoid Alpha-Chloro Lithio Species (Me3Si)2CClLi BuLi->Carbenoid Deprotonation (Alpha-Metallation) NoRxn No Reaction / Steric Rejection Nu_std->NoRxn Steric Hindrance (SN2 Blocked) Carbene Bis(trimethylsilyl)carbene (Me3Si)2C: Carbenoid->Carbene Alpha-Elimination (-LiCl, > -60°C)

Figure 1: Divergent reactivity of BTMSCM. Standard nucleophilic substitution is sterically precluded, forcing reactivity through metallation or deprotonation pathways.

Experimental Protocols

Protocol A: Synthesis of the Bulky Grignard Reagent

Target Species: Bis(trimethylsilyl)methylmagnesium chloride Application: Introduction of the bulky (TMS)2CH- group (disyl group) into organic frameworks via Kumada coupling or carbonyl addition.[1]

Reagents:

  • BTMSCM (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv, activated)

  • THF (Anhydrous, freshly distilled)[1]

  • 1,2-Dibromoethane (Catalytic activator, 5 mol%)[1]

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings. Activate by dry stirring for 30 mins or adding a crystal of iodine.

  • Initiation: Add minimal THF to cover Mg. Add 5 mol% of 1,2-dibromoethane to etch the Mg surface (observe ethylene evolution).[1]

  • Addition: Add a solution of BTMSCM in THF dropwise.

    • Note: Initiation can be sluggish due to sterics.[1] Mild heating (40°C) may be required to start the reaction.

  • Reflux: Once initiated, the reaction is exothermic. Maintain a gentle reflux for 2–4 hours to ensure completion.

  • Titration: The resulting Grignard is stable in THF. Titrate using salicylaldehyde phenylhydrazone to determine precise concentration before use.[1]

Mechanistic Insight: The formation of the Grignard reagent formally inverts the polarity of the central carbon (Umpolung), transforming the electrophilic BTMSCM into a nucleophile capable of attacking aldehydes or ketones to form highly hindered alcohols.

Protocol B: Generation of Bis(trimethylsilyl)carbene

Target Species: Bis(trimethylsilyl)carbene (Me3Si)2C: Application: Cyclopropanation, C-H insertion, or rearrangement to vinyl silanes.[1]

Reagents:

  • BTMSCM (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)[1]

  • THF/Ether solvent mixture (4:1)[1]

  • Trapping agent (e.g., alkene for cyclopropanation)[1]

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a solution of BTMSCM and the trapping agent (if compatible with BuLi) in THF/Ether to -78°C .

    • Critical: Temperature control is essential. The intermediate carbenoid is unstable above -60°C.

  • Deprotonation: Add n-BuLi dropwise over 20 minutes.

    • Observation: The solution may turn light yellow/orange, indicating the formation of the

      
      -chloro lithio species (Me3Si)2CClLi.
      
  • Carbene Formation: Allow the reaction to warm slowly to 0°C .

    • Mechanism:[1][2][3][4][5][6] As the temperature rises, LiCl eliminates, generating the free carbene (Me3Si)2C:.

  • Reaction: The carbene immediately reacts with the trapping agent present in situ.

Comparative Data: Nucleophilic Interactions

The table below summarizes the outcome of reacting BTMSCM with various classes of nucleophiles.

Nucleophile ClassReagent ExampleReaction TypeOutcome / Product
Metal (0) Mg, LiHalogen ExchangeGrignard/Organolithium Reagent. (Nucleophilic Carbon formed).[1]
Strong Base n-BuLi, LDADeprotonationCarbenoid/Carbene. (Elimination of LiCl).[1]
Hard Nucleophile NaOMe, NaOEtElimination/RearrangementComplex mixtures; often leads to Peterson-type elimination or rearrangement rather than substitution.[1]
Soft Nucleophile Azides (

), Amines

Substitution
No Reaction / Very Poor Yield. Steric hindrance prevents approach.[1]
Fluoride TBAF, CsFDesilylationDecomposition. Fluoride attacks Silicon, leading to protodesilylation or anion generation.[1]

Scientific Rationale & Troubleshooting

Why Fails (The Steric Wall)

In a standard alkyl chloride (e.g., methyl chloride), the nucleophile attacks the


 antibonding orbital 180° opposite the C-Cl bond. In BTMSCM, the two trimethylsilyl groups act as "umbrellas," physically blocking this trajectory. The Van der Waals radii of the TMS groups overlap significantly with the approach vector, raising the activation energy for 

to prohibitive levels.
The Alpha-Silicon Effect

The Silicon atom stabilizes negative charge on the


-carbon (via 

hyperconjugation), making the proton on BTMSCM significantly more acidic (

) than a standard alkyl chloride.[1] This dictates that basic nucleophiles will act as bases first , leading to deprotonation rather than substitution.[1]
Self-Validating the Grignard Formation

To ensure your Grignard reagent was formed successfully without quenching the reaction:

  • Aliquoting: Take a 0.5 mL aliquot of the reaction mixture.

  • Quench: Add to

    
     (Deuterium Oxide).[1]
    
  • NMR Check: Analyze via

    
     NMR.
    
    • Success: Appearance of (Me3Si)2CHD (Triplet at ~ -0.5 ppm).[1]

    • Failure:[1] Recovery of (Me3Si)2CHCl (Singlet at ~ 2.4 ppm).[1]

References

  • Seyferth, D., & Hanson, E. M. (1971).[1] Halomethyl-metal compounds. XLVIII. (Trimethylsilyl)methyl- and bis(trimethylsilyl)methyl-substituted organolithium reagents.[1] Journal of Organometallic Chemistry.

  • Tessier-Youngs, C., & Youngs, W. J. (1984).[1] Synthesis and characterization of bis(trimethylsilyl)methyl derivatives. Inorganic Syntheses. [1]

  • Anderson, R., et al. (1995).[1] The chemistry of the C-Si bond: Steric effects in organosilicon chemistry. Chemical Reviews.

  • Sigma-Aldrich. (2024).[1][7] Product Specification: Chlorobis(trimethylsilyl)methane.[1][8]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Bis(trimethylsilyl)chloromethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of Bis(trimethylsilyl)chloromethane (BTMSCM) Effectiveness: Yields >75% (Literature Standard) vs. <40% (Common Failure) Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The "Carbenoid" Trap

If you are experiencing low yields (<40%) in the synthesis of Bis(trimethylsilyl)chloromethane (


), the culprit is almost certainly 

-elimination
.

The standard approach involves generating an


-chloro carbanion. Whether you start from chloromethyltrimethylsilane (

) or dichloromethane (

), the intermediate lithiated species is thermally unstable. If the temperature rises above -90°C , the lithium species eliminates LiCl to form a silyl-carbene, which dimerizes or inserts randomly, destroying your yield.

This guide details the Cryogenic One-Pot Protocol (Cowley-Kemp Method) , which is the industry gold standard for high-yield synthesis, avoiding the isolation of intermediates.

Primary Protocol: The Cryogenic "One-Pot" Method

Reference Standard: Cowley, A. H., & Kemp, R. A. (1981). Synthetic Communications.

This method synthesizes


 directly from dichloromethane (

) in a single pot but two distinct thermodynamic stages.[1] It relies on the in situ trapping of intermediates to prevent carbene formation.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Dichloromethane 1.0SubstrateMust be anhydrous.
TMSCl 2.1ElectrophileFreshly distilled. Excess ensures rapid trapping.
n-BuLi 2.0Base (Stage 1)Titrate before use.
n-BuLi (or s-BuLi)1.1Lithiation (Stage 2)Used for Li-Halogen exchange.
Ethanol (95%) ExcessQuenchProton source for the final product.[2]
Trapp Solvent N/ASolventTHF : Et₂O : Pentane (4:1:1) . Essential for viscosity at -110°C.
Step-by-Step Methodology
Stage 1: The Double Silylation (Formation of Dichloride)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail at low temps), internal thermometer, and

    
     inlet.
    
  • Solvent: Cannulate the Trapp Solvent Mixture (THF/Ether/Pentane) into the flask.

  • Cooling: Cool the bath to -110°C .

    • Tech Tip: Use a Liquid Nitrogen/Ethanol or Liquid Nitrogen/Pentane slush bath. Dry ice/Acetone (-78°C) is insufficient and will result in yield loss.

  • Addition 1: Add Dichloromethane (1.0 eq) and TMSCl (2.1 eq) to the solvent.

  • Addition 2: Add n-BuLi (2.0 eq) dropwise over 2 hours. Maintain internal temp < -100°C.

    • Mechanism:[2][3] The

      
       formed is immediately trapped by TMSCl to form 
      
      
      
      , which is immediately lithiated and trapped again to form
      
      
      .
  • Warm Up: Allow mixture to warm to room temperature (RT) to complete silylation. LiCl salts will precipitate.[2]

Stage 2: Lithium-Halogen Exchange & Protonation
  • Re-Cool: Cool the mixture back down to -110°C .

  • Exchange: Add the second portion of n-BuLi (1.1 eq) dropwise.

    • Mechanism:[2][3] This performs a Li/Cl exchange on the

      
       intermediate, generating the anion 
      
      
      
      .
  • Quench: Add Ethanol (excess) slowly at -110°C.

  • Workup: Warm to RT. Pour into ice water/ether. Wash organic layer with water/brine. Dry over

    
    .
    
  • Purification: Fractional distillation.

    • Target BP: 57–60°C at 15 mmHg.

Critical Pathway Visualization

The following diagram illustrates the reaction logic and the critical failure points (in red) where yield is lost.

BTMSCM_Synthesis cluster_legend Thermodynamic Control Start Dichloromethane (CH2Cl2) Step1 Intermediate: Me3Si-CHCl2 Start->Step1 + nBuLi / TMSCl (-110°C) Step2 Intermediate: (Me3Si)2CCl2 (Bis-silyl Dichloride) Step1->Step2 + nBuLi / TMSCl (-110°C) Li_Exchange Anion: (Me3Si)2C(Li)Cl Step2->Li_Exchange + nBuLi (Li-Hal Exchange) Carbene FAILURE MODE: Silyl Carbene (Me3Si)2C: Li_Exchange->Carbene Temp > -90°C (Alpha-Elimination) Product Product: (Me3Si)2CHCl Li_Exchange->Product + EtOH (H+ Source) Carbene->Product Oligomers/Junk

Caption: Reaction pathway showing the critical instability of the lithiated intermediate. If temperature control fails, the pathway diverts to carbene formation (Red).

Troubleshooting & FAQs

Q1: Why can't I just use Dry Ice/Acetone (-78°C)?

A: The rate of


-elimination (loss of LiCl to form a carbene) becomes competitive with the silylation rate at -78°C for these specific steric environments. While -78°C works for simple alkyl halides, the bulky silicon groups and the stability of the resulting carbene lower the activation energy for elimination. You must  use a cryogenic bath (Liquid 

/Pentane or similar) to hold -100°C or lower.
Q2: I am seeing a large amount of Bis(trimethylsilyl)methane ( ) in my NMR.

A: This is usually due to moisture or "over-reduction."

  • Moisture: If your solvent was wet during Stage 1, you simply protonated the mono-silyl intermediate.

  • Over-Exchange: In Stage 2, if you let the reaction warm up too long before quenching, or if excess BuLi was used, you might be reducing the chloride. However, the most common cause is incomplete chlorination in Stage 1 followed by protonation.

Q3: Can I start from Chloromethyltrimethylsilane ( ) instead?

A: Yes, but it is often lower yield.

  • Protocol: Cool

    
     to -100°C in Trapp solvent. Add 
    
    
    
    (slowly). Add TMSCl.[4][5]
  • Why it fails: The deprotonation of

    
     is slower than the deprotonation of the dichloride intermediate in the Cowley method. This requires the lithiated species to "survive" longer before trapping, increasing the chance of carbene death.
    
Q4: Separation of Product vs. Byproducts

The boiling points are close. Use a Vigreux column.

  • Product (

    
    ):  ~58°C @ 15 mmHg.[5]
    
  • Impurity (

    
    ):  ~132°C @ 760 mmHg (approx 45°C @ 15 mmHg).
    
  • Impurity (

    
    ):  ~97°C @ 760 mmHg.
    

References

  • Cowley, A. H., & Kemp, R. A. (1981).[2] An Improved Synthesis of Bis(Trimethylsilyl)Chloromethane. Synthetic Communications, 11(7), 591–597.

  • Seyferth, D., et al. (1970). Halomethyl-metal compounds: XXXIV. The reaction of (dichloromethyl)trimethylsilane with organolithium reagents.[1][2][3][6] Journal of Organometallic Chemistry, 23(2), 361-375.

  • ChemicalBook. Bis(trimethylsilyl)chloromethane Properties & Safety.

Sources

Effective workup procedures for Bis(trimethylsilyl)chloromethane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Current Version: Protocol v2.4 (2024-Revised) Operator: Senior Application Scientist

Welcome to the technical support hub for Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2).[1] This reagent, often abbreviated as BTMSCM or


, is a critical steric building block used primarily to generate the bulky monoanionic ligand bis(trimethylsilyl)methyl, 

.

This guide is structured as a dynamic troubleshooting interface. Select the module below that matches your current experimental stage.

📊 Module 1: Reagent Specifications & Handling (The "Hardware")

Before initiating any reaction, verify your "hardware" (reagent) parameters. Errors here propagate through the entire workflow.

Quick Reference Data
PropertyValueCritical Note
Formula

Sterically congested center
Boiling Point 167–169 °C (760 mmHg)High BP makes removal difficult by rotovap
Density 0.892 g/mLFloats on water/brine
Stability Air/Moisture Stable (Kinetic)Slow hydrolysis compared to

Flash Point 48 °CFlammable liquid
🔧 FAQ: Handling & Storage

Q: My BTMSCM has turned slightly yellow. Is it compromised? A: Likely yes, but salvageable. Yellowing often indicates the presence of trace free radical decomposition products or impurities from synthesis (often iron traces).

  • Fix: Distill under reduced pressure (approx. 60°C at 15 mmHg) before use in sensitive metallation reactions.

Q: Can I dry this over molecular sieves? A: Yes. Use activated 4Å molecular sieves. However, for strict organometallic work (e.g., Lanthanide chemistry), stirring over


 followed by vacuum transfer is the gold standard [1].

⚡ Module 2: Reaction Protocols (The "Runtime")

The primary application of BTMSCM is the generation of the lithiated species


. This is the "runtime" phase where most users encounter errors.
📉 Workflow Visualization: The Lithiation Pathway

The following logic tree outlines the critical decision points during the metallation process.

LithiationWorkflow Start Start: (Me3Si)2CHCl Solvent Solvent Choice: THF vs Ether Start->Solvent Reagent Reagent Addition: Li Metal vs n-BuLi Solvent->Reagent PathA Route A: Lithium Metal (Reductive Lithiation) Reagent->PathA Li Shot/Wire PathB Route B: n-BuLi (Deprotonation/Exchange) Reagent->PathB n-BuLi Intermediate Active Species: (Me3Si)2CHLi PathA->Intermediate Slow, Stir 12h+ TempControl Temp Control: Critical < -78°C for BuLi PathB->TempControl TempControl->Intermediate Controlled SideReaction WARNING: Alpha-Elimination -> Carbene TempControl->SideReaction If T > -60°C

Caption: Decision tree for generating the active nucleophile. Route A is slower but safer; Route B requires strict cryogenic control to avoid carbene formation.

🔧 Troubleshooting: The Lithiation Step[6]

Q: I used n-BuLi to lithiate, but my yield is <20%. What happened? A: You likely triggered alpha-elimination .

  • The Science: When reacting

    
     with 
    
    
    
    -BuLi, there is a competition between Lithium-Halogen exchange (desired) and deprotonation at the alpha-carbon. If deprotonation occurs, the resulting species
    
    
    is a "carbenoid" that rapidly eliminates LiCl to form the carbene
    
    
    if the temperature rises above -60°C [2].
  • The Protocol Fix:

    • Cool THF to -78°C .

    • Add

      
      -BuLi very slowly.
      
    • Alternatively, use Lithium metal (shot) in THF at room temperature (Route A in diagram). This reductive lithiation is slower (overnight) but avoids the carbenoid instability completely [3].

🛑 Module 3: Workup & Isolation (The "Cleanup")[7]

This is the most critical section for BTMSCM. Organosilicon compounds are notorious for forming stubborn emulsions during aqueous workup due to their surfactant-like properties (lipophilic TMS groups + polar Si-O bonds if hydrolyzed).

🧪 Standard Operating Procedure: Quenching

Scenario: You have completed a reaction using


 as a ligand precursor.
  • The Quench:

    • Do NOT dump water directly into the flask. The heat of hydration for residual lithium salts can cause local boiling and decomposition.

    • Correct Method: Cool to 0°C. Add saturated aqueous

      
        dropwise. The mild acidity buffers the solution, preventing base-catalyzed cleavage of the C-Si bonds (desilylation).
      
  • The Emulsion Problem:

    • Symptom:[2][3][4][5][6][7][8] Three layers form, or the interface is an indistinct "rag" layer.

    • Cause: Formation of silanols (

      
      ) or siloxanes from partial hydrolysis acting as surfactants.
      
    • Solution:

      • Step 1: Add Brine (Sat. NaCl) to increase the ionic strength of the aqueous layer.

      • Step 2: Filter the entire biphasic mixture through a pad of Celite 545 . This physically breaks the emulsion bubbles and removes lithium hydroxides that stabilize the emulsion.

🧹 Purification Matrix
ContaminantOriginRemoval Strategy
Hexamethyldisiloxane Hydrolysis byproductAtmospheric Distillation (BP 100°C). BTMSCM boils at 167°C, allowing easy separation.
Residual THF SolventRotary evaporation (40°C, 200 mbar).
Unreacted

Starting MaterialVacuum Distillation. A simple rotovap will NOT remove this efficiently due to its high BP (167°C). You must use a short-path distillation head under high vacuum (<1 mmHg).
🔧 FAQ: Isolation Issues

Q: I can't separate my product from the starting material


. 
A:  This is common because the bis(trimethylsilyl) group is so massive it dominates the physical properties (boiling point/polarity) of the molecule.
  • Technique: If distillation fails, use sublimation . Many metal complexes of

    
     are solids that sublime well under high vacuum, whereas the liquid chloride starting material will stay behind or pump off into the trap.
    

Q: Can I use silica gel chromatography? A: Use with caution.

  • Risk: The C-Si bond in these benzylic-like positions can be acid-sensitive. Standard silica is slightly acidic.

  • Modification: Pre-treat the silica column with 1% Triethylamine/Hexane to neutralize acid sites. Use non-polar eluents (Pentane/Hexane).

📚 References

  • Cowley, A. H., & Kemp, R. A. (1981).[5] An improved synthesis of bis(trimethylsilyl)chloromethane.[5] Synthetic Reactivity in Inorganic and Metal-Organic Chemistry, 11(1), 89-91.

  • Bain, S., & Imlay, L. (2024). Safety Data Sheet: Bis(trimethylsilyl)chloromethane.[9] Fisher Scientific Safety Center.

  • Lappert, M. F., et al. (1980). Metal and Metalloid Amides: Syntheses, Structures and Physical and Chemical Properties. Ellis Horwood Series in Chemical Science. (Contextual grounding for Lithium-Halogen exchange protocols).

  • Sigma-Aldrich Technical Library. (2024). Product Specification: Chlorobis(trimethylsilyl)methane.[1][9][5]

Disclaimer: This guide assumes standard laboratory safety training. Always consult the SDS before handling organolithium reagents or chlorosilanes.

Sources

Troubleshooting low yields in Peterson olefination reactions

[1]

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Low Yields & Stereocontrol in Peterson Olefination

Executive Summary: Why Your Reaction Failed

The Peterson Olefination is theoretically superior to the Wittig reaction for sterically hindered ketones and offers programmable stereocontrol. However, in practice, it often fails due to two invisible competitors: Enolization (proton transfer) and the Brook Rearrangement .

If you are experiencing low yields, your system is likely failing at one of two critical checkpoints:

  • The Addition Phase: The

    
    -silyl carbanion acted as a base, not a nucleophile (Enolization).
    
  • The Elimination Phase: The

    
    -hydroxysilane intermediate is either stuck (stable) or eliminated via the wrong stereochemical pathway.
    

This guide moves beyond standard textbook descriptions to address these specific failure modes with field-proven protocols.

Diagnostic Logic Tree

Use this flowchart to identify the root cause of your failure before attempting a fix.

PetersonTroubleshootingStartReaction Outcome AnalysisResult1Recovered Starting Material(Ketone/Aldehyde)Start->Result1 High %Result2Wrong Alkene Isomer(E/Z Selectivity Issues)Start->Result2 Mixed/WrongResult3Silyl Enol Ether / C-to-O Silyl MigrationStart->Result3 Side ProductDiag1Diagnosis: EnolizationCarbanion acted as a BaseResult1->Diag1Diag2Diagnosis: Uncontrolled Elimination(Spontaneous Li-elimination)Result2->Diag2Diag3Diagnosis: Brook RearrangementResult3->Diag3Sol1SOLUTION A:Switch to Organocerium(Imamoto Reagent)Diag1->Sol1FixSol2SOLUTION B:Two-Step Protocol (Mg)Isolate u03b2-hydroxysilaneDiag2->Sol2FixSol3SOLUTION C:Inverse Addition / Low Temp (-78°C)Diag3->Sol3Fix

Figure 1: Decision matrix for identifying Peterson Olefination failure modes.

Module 1: The "No Reaction" Trap (Enolization)

Symptom: You recover the starting ketone and the protonated silane. Cause: The



The Fix: The Imamoto Protocol (Organocerium)

Lithium is too basic. You must transmetallate to Cerium. Organocerium reagents are highly nucleophilic (attacking the carbonyl) but poorly basic (ignoring the protons).

Mechanism of Improvement:

Protocol 1: Organocerium-Mediated Peterson Olefination

  • Dry the

    
    :  This is critical. Commercial 
    
    
    must be dried at 140°C under high vacuum (0.1 mmHg) for 2 hours. Ideally, stir the powder while heating.
  • Slurry Formation: Suspend the dried

    
     (1.5 equiv) in dry THF. Stir overnight at RT to form a milky suspension.
    
  • Transmetallation: Cool to -78°C. Add the

    
    -silyl organolithium reagent (1.5 equiv) dropwise. Stir for 1 hour at -78°C. The color typically changes to yellow/orange.
    
  • Addition: Add the ketone (1.0 equiv) in THF dropwise.

  • Workup: Allow to warm to 0°C, quench with dilute HCl.

Module 2: Stereocontrol & Elimination

Symptom: You obtained the alkene, but the E/Z ratio is poor or inverted. Cause: You likely used a "One-Pot" Lithium method. Lithium alkoxides eliminate spontaneously and often non-selectively.

The Fix: The Two-Step Magnesium Protocol

To control stereochemistry, you must stop the reaction at the intermediate stage (

do not eliminate123

Stereochemical Divergence Table

Elimination ReagentMechanismStereochemical Outcome
Acid (e.g.,

,

)
Anti-Elimination Threo isomer

E-Alkene Erythro isomer

Z-Alkene
Base (e.g., KH,

-BuOK)
Syn-Elimination Threo isomer

Z-Alkene Erythro isomer

E-Alkene

Protocol 2: Controlled Elimination

  • Step 1 (Addition): Generate the Grignard reagent (

    
    -silylmethylmagnesium chloride) instead of the Lithium reagent. React with ketone.[4][2][3][5][6][7][8][9]
    
  • Isolation: Quench with water (neutral pH). Isolate the diastereomers of the

    
    -hydroxysilane via column chromatography.
    
  • Step 2 (Elimination):

    • For Anti-Elimination: Dissolve intermediate in THF, add 2 drops of conc.

      
       or 
      
      
      .
    • For Syn-Elimination: Dissolve intermediate in THF, add washed KH (excess) or

      
      -BuOK.
      
Module 3: The Brook Rearrangement

Symptom: Formation of silyl enol ethers or C-silylated alcohols. Cause: The oxygen anion attacks the silicon atom, causing the silyl group to migrate from Carbon to Oxygen (

Troubleshooting Checklist:

  • Temperature: Never allow the addition step to rise above -78°C until quenched.

  • Solvent: Avoid polar aprotic cosolvents like HMPA or DMPU, which accelerate the rearrangement by separating ion pairs.

  • Inverse Addition: Add the organolithium to the ketone rather than the ketone to the organolithium. This keeps the concentration of the base low relative to the substrate.

FAQ: Frequently Asked Questions

Q: Can I use Peterson Olefination on esters? A: Generally, no.


Q: My


 isn't dissolving. Is the reaction ruined?A:

Q: Why is the Peterson reaction preferred over Wittig for my hindered ketone? A: The

References
  • Peterson, D. J. (1968).[10] Carbonyl olefination reaction using silyl-substituted organometallic compounds. Journal of Organic Chemistry, 33(2), 780–784. [Link]

  • Ager, D. J. (1984).[5] The Peterson Olefination Reaction.[4][1][2][3][5][6][9][10] Synthesis, 1984(05), 384-398. [Link]

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents.[8] Journal of Organic Chemistry, 49(21), 3904–3912. [Link]

  • Hudrlik, P. F., & Peterson, D. (1975). Stereospecific olefin syntheses from beta-hydroxysilanes. Journal of the American Chemical Society, 97(6), 1464–1468. [Link]

  • Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84. [Link]

Technical Support Center: Monitoring Bis(trimethylsilyl)chloromethane (BTMSCM) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: GC-MS Method Development & Troubleshooting for BTMSCM (CAS: 5926-35-2)

Introduction: The Analytical Challenge

Bis(trimethylsilyl)chloromethane ([(CH3)3Si]2CHCl) is a sterically congested electrophile, frequently employed as a precursor for Peterson olefination variants or to generate bulky nucleophiles like [bis(trimethylsilyl)methyl]lithium.

This guide provides a self-validating workflow to monitor BTMSCM consumption and product formation with high confidence.

Module 1: Method Development & Configuration

Chromatographic Setup
  • Column Selection: Use a low-polarity, arylene-stabilized phase (e.g., Rxi-5Sil MS or DB-5ms ). Standard 100% dimethylpolysiloxane columns are acceptable but less resistant to the active lithium species often used with BTMSCM.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Split Injection (Ratio 20:1 or higher). Why? Organosilicons have high ionization efficiency; splitless injection will saturate the detector and cause peak broadening (fronting).

  • Oven Program:

    • Start: 60°C (Hold 2 min) — Ensures solvent focusing.

    • Ramp: 20°C/min to 280°C.

    • Note: BTMSCM boils at ~167°C. It will elute mid-chromatogram.

Mass Spectrometry Acquisition (The Critical Step)

Most users fail here by setting the scan range too high.

  • Scan Range: m/z 40 – 450

    • Reasoning: The base peak of BTMSCM is m/z 73 (SiMe3+). If you start scanning at m/z 100 to avoid solvent background, you will miss the primary quantifier ion.

  • Solvent Delay: Set to 3.5 – 4.0 minutes (depending on flow rate) to protect the filament from the solvent, but ensure the delay ends before the m/z 73 peak elutes.

Diagnostic Ion Table

Use these ions to distinguish Starting Material (SM) from common Byproducts.

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9][10] RetentionKey Ions (m/z)Notes
BTMSCM (SM) [(Me3Si)2CHCl]Mid-eluting73 (Base) , 179 (M-15), 194 (M+, Weak)Look for Cl isotope pattern on fragments.
Quenched Anion [(Me3Si)2CH2]Elutes before SM73 , 145 (M-15), 160 (M+)Formed if you quench the lithiated species with water/MeOH.
Hydrolysis Product [(Me3Si)2CHOH]Tails significantly73 , 147, 75Formed by wet solvent; broad peak shape.
Siloxane Bleed Cyclic SiloxanesThroughout run207, 281, 355Not reaction related. Constant background.

Module 2: Reaction Monitoring Workflow

When using BTMSCM, you are likely performing a lithiation (creating the anion). You cannot inject the lithiated species directly into the GC-MS.[11] You must use a Quench-Check Protocol .

The "Quench-Check" Workflow

This protocol differentiates between unreacted chloride and formed anion.

QuenchProtocol cluster_logic Data Interpretation Reaction Reaction Mixture (R-Cl + R-Li) Aliquot Take 50 µL Aliquot Reaction->Aliquot Sampling Quench Quench Vial (Wet Ether or MeOH) Aliquot->Quench Rapid Transfer Partition Partition (Org/Aq) Quench->Partition Vortex & Settle Inject Inject Organic Layer (GC-MS) Partition->Inject Top Layer Result1 Peak A (Cl-SM) Unreacted Inject->Result1 Result2 Peak B (H-Product) Lithiated Species Inject->Result2

Figure 1: Safe sampling workflow for organolithium/silylchloride reactions. Direct injection of active lithiated species will damage the column stationary phase.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: "I see a huge peak at m/z 73, but no Molecular Ion (194). Is my reagent degraded?"

  • Diagnosis: Likely normal.

  • Root Cause: Bis-silyl compounds fragment extremely easily. The C-Si bond breaks to form the stable trimethylsilyl cation (m/z 73). The molecular ion (M+) is often <1% abundance.

  • Solution: Look for the M-15 peak (m/z 179) . This corresponds to the loss of one methyl group from the TMS.[3] If you see m/z 179 with a chlorine isotope pattern (3:1 ratio at 179/181), your reagent is intact.

Issue 2: "My chromatogram shows a peak tailing badly, with ions 73 and 147."

  • Diagnosis: Hydrolysis or Column Activity.

  • Root Cause: If BTMSCM is exposed to moisture, it may slowly hydrolyze to the silanol or disiloxane. However, m/z 147 is also a rearrangement ion characteristic of any compound with two TMS groups (formation of Me3Si-O-SiMe2+).

  • Differentiation Test: Check m/z 75 (HO=SiMe2+). If m/z 75 is high relative to 73, you likely have the hydrolyzed alcohol [(Me3Si)2CHOH]. If m/z 75 is absent, the 147 peak is just a rearrangement artifact of the parent chloride.

Issue 3: "The Starting Material peak isn't decreasing, but the reaction should be done."

  • Diagnosis: Quenching Failure or "Wet" Quench.

  • Root Cause: If you are monitoring the formation of the anion (Li-species), and you quench with water, the anion becomes the protonated species [(Me3Si)2CH2]. If you are not seeing this new peak, your lithiation failed (wet n-BuLi?).

  • Verification: Ensure you can separate the Chloride (SM) from the Protonated (Product) species. They differ by mass 34 (Cl vs H) and usually elute 1–2 minutes apart.

Frequently Asked Questions

Q: Can I use a polar column (like PEG/Wax)? A: No. Silyl chlorides and their lithiated derivatives are highly reactive toward the hydroxyl groups on PEG stationary phases. This will destroy the column and degrade your sample. Stick to 5% Phenyl / 95% PDMS phases.

Q: Why do I see m/z 147 in my spectrum? A: This is the "Disiloxane Rearrangement" ion. In compounds where two TMS groups are in proximity, a methyl group migrates, and an oxygen is abstracted (often from trace background or rearrangement) to form the stable Me3Si-O-SiMe2+ cation. It is a fingerprint of bis-silyl structures, not necessarily a contaminant.

Q: How do I clean the syringe after injecting this? A: Rinse immediately with dry hexane, followed by acetone. Do not leave BTMSCM in the syringe; the chloride can hydrolyze with air moisture, cementing silica deposits inside the needle barrel.

Module 4: Mechanistic Visualization (Fragmentation)

Understanding the fragmentation helps confirm you are seeing the correct molecule and not a column bleed artifact.

Fragmentation Parent Parent Molecule [(CH3)3Si]2CHCl (m/z 194 - Weak) Path1 Loss of Methyl (•CH3) Parent->Path1 Path2 Alpha Cleavage Parent->Path2 Path3 Rearrangement Parent->Path3 Fragment1 Cation [M-15] [(CH3)3Si-CH(Cl)-Si(CH3)2]+ (m/z 179 - Diagnostic) Path1->Fragment1 Fragment2 TMS Cation [Si(CH3)3]+ (m/z 73 - Base Peak) Path2->Fragment2 Fragment3 Disiloxane Ion [Me3Si-O-SiMe2]+ (m/z 147) Path3->Fragment3 Complex Mechanism

Figure 2: EI-MS Fragmentation pathway for Bis(trimethylsilyl)chloromethane. Note that m/z 73 dominates the spectrum.

References

  • PubChem. (n.d.).[4] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (2010). Preparation of Organolithium Reagents and Handling. Org. Synth. 2010, 87, 161. Retrieved January 29, 2026, from [Link]

Sources

Removing unreacted Bis(trimethylsilyl)chloromethane from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted Bis(trimethylsilyl)chloromethane from product mixture Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Active | Version: 2.1 | Last Updated: 2025-01-29

Executive Summary & Compound Profile

Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or


, is a bulky, lipophilic electrophile used frequently in Peterson olefinations and as a precursor for nucleophilic alkylations.[1]

Its removal is often complicated by two factors:

  • High Boiling Point: At 167°C (atmospheric), it does not evaporate easily on a standard rotary evaporator.

  • Hydrolytic Stability: Unlike chlorotrimethylsilane (TMSCl), BTMSCM possesses a C-Cl bond rather than a Si-Cl bond. It is stable to aqueous workups and will not hydrolyze into a water-soluble silanol under neutral/mild conditions.

Physicochemical Profile
PropertyValueImplication for Purification
Boiling Point (Atm) 167.3°CRequires high vacuum or high heat to strip.[2][3]
Boiling Point (Reduced) ~60°C @ 15 mmHgRemovable via strong vacuum (oil pump/Kugelrohr).
Density 0.892 g/mLFloats on water; stays in organic layer during extraction.
Polarity (LogP) ~3.77 (High)Elutes near solvent front in chromatography (non-polar).
Reactivity Sterically hindered alkyl halideResistant to mild nucleophilic attack; stable on Silica Gel.
Decision Matrix: Purification Strategy

Before selecting a protocol, determine the volatility and thermal stability of your target product.

PurificationStrategy start Start: Impurity is BTMSCM product_state Is your Product Volatile? start->product_state volatile_yes Yes (BP < 200°C) product_state->volatile_yes Yes volatile_no No (Solid / High BP Oil) product_state->volatile_no No distillation Protocol A: Fractional Distillation (Separate by BP) volatile_yes->distillation vacuum Protocol B: High-Vacuum Stripping (Kugelrohr/Manifold) volatile_no->vacuum chromatography Protocol C: Flash Chromatography (Non-polar Flush) vacuum->chromatography Trace Impurity Remains?

Figure 1: Decision tree for selecting the optimal removal method based on product properties.

Troubleshooting & FAQs
Issue 1: "I washed the reaction mixture with water/bicarb, but the impurity is still there."

Diagnosis: Misunderstanding of Chemical Stability. Explanation: Researchers often confuse BTMSCM with Chlorotrimethylsilane (TMSCl). TMSCl has a silicon-chlorine bond (


) which hydrolyzes instantly in water. BTMSCM has a carbon-chlorine bond (

) shielded by two bulky trimethylsilyl groups. It is hydrolytically stable under neutral and mild basic conditions. Solution: Stop aqueous washes intended for degradation. Switch to Protocol B (High Vacuum) or Protocol C (Chromatography) .
Issue 2: "The impurity co-elutes with my product on the column."

Diagnosis: Polarity Mismatch. Explanation: BTMSCM is highly lipophilic. If your product is also non-polar (e.g., protected intermediate), they will both travel with the solvent front in Hexanes/EtOAc mixtures. Solution:

  • Stationary Phase: Switch to C18 (Reverse Phase) silica. The bulky silyl groups interact strongly with C18, potentially altering retention relative to your product.

  • Solvent System: Use 100% Pentane or Hexane initially. BTMSCM elutes very fast. If your product has any polarity, it should stick while BTMSCM washes off.

Issue 3: "I am using a Rotovap, but the volume isn't decreasing."

Diagnosis: Insufficient Vacuum/Heat. Explanation: A standard water aspirator or diaphragm pump achieves ~10-20 mbar. At this pressure, BTMSCM boils around 60-70°C. If your bath is at 40°C, the impurity will not distill. Solution: Use an oil pump (< 1 mmHg) or increase bath temperature to 60°C (if product stability permits). See Protocol B .

Detailed Protocols
Protocol A: Fractional Distillation (For Volatile Products)

Use this when your product is a liquid with a boiling point significantly different (>20°C) from BTMSCM (167°C).

  • Setup: Equip a round-bottom flask with a Vigreux column (for surface area) and a short-path distillation head.

  • Pressure: Apply vacuum (suggested 10-15 mmHg).

  • Fractions:

    • Fraction 1 (Fore-run): Solvents (THF, DCM).

    • Fraction 2 (Impurity): BTMSCM will distill at ~57-60°C @ 15 mmHg [1][2].[1]

    • Fraction 3 (Product): Collect your target compound after the temp rises/stabilizes at the product's BP.

Protocol B: High-Vacuum Stripping (For Non-Volatile Oils/Solids)

The most effective method for stable, non-volatile products.

  • Equipment: Kugelrohr distillation apparatus or a Schlenk line with a high-vacuum oil pump (< 0.5 mmHg).

  • Procedure:

    • Transfer the crude mixture to the flask.

    • Cool the receiving bulb with Dry Ice/Acetone to trap the BTMSCM.

    • Apply vacuum slowly to prevent bumping.

    • Heat: Gently heat the sample flask to 60-80°C .

    • Duration: Hold for 1-2 hours. BTMSCM is volatile enough at this pressure to sublime/distill over, leaving the heavy product behind.

  • Verification: Check weight loss or run a quick NMR (

    
     NMR: Look for silyl methyls at 
    
    
    
    0.0-0.2 ppm and the methine proton).
Protocol C: Flash Chromatography (Silica Gel)

Best for polar products.

  • Packing: Standard Silica Gel 60.

  • Eluent: Start with 100% Hexanes (or Pentane) .

  • Elution:

    • Flush with 2-3 column volumes of pure Hexanes. BTMSCM is extremely non-polar and will elute immediately (Rf ~ 0.9).

    • Note: Do not use Ethyl Acetate yet.

  • Product Collection: Switch to your required polarity (e.g., 10% EtOAc/Hex) to elute your product. The impurity will have been removed in the hexane flush.

Safety & Handling
  • Hazards: BTMSCM is a Flammable Liquid (Flash point 48°C) and causes skin/eye irritation [3].[4]

  • Disposal: Collect fractions containing BTMSCM in halogenated organic waste. Do not pour down the drain.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow degradation or moisture uptake over long periods, although it is relatively robust.

References
  • ChemicalBook. (2025). Chlorotrimethylsilane and Bis(trimethylsilyl)chloromethane Properties. Retrieved from

  • LookChem. (2025).[1] Bis(trimethylsilyl)chloromethane Physical Properties & Boiling Points. Retrieved from

  • National Institutes of Health (PubChem). (2025). Bis(trimethylsilyl)chloromethane Compound Summary & Safety Data. Retrieved from

  • Sigma-Aldrich. (2025).[1] Chlorobis(trimethylsilyl)methane Product Specification. Retrieved from

Sources

Validation & Comparative

Bis(trimethylsilyl)chloromethane vs trimethylsilyl chloride as silylating agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Trimethylsilyl Chloride (TMSCl) and Bis(trimethylsilyl)chloromethane (BTMSCM) .

Executive Summary for Researchers: While both reagents contain trimethylsilyl groups, they serve fundamentally different mechanistic roles in drug development and organic synthesis.

  • TMSCl is the industry-standard heteroatom silylating agent used for protecting alcohols, amines, and acids (forming Si-O, Si-N bonds).

  • BTMSCM is a specialized alkylating agent and C1-building block used to introduce the bulky bis(trimethylsilyl)methyl group or to generate vinyl silanes via Peterson olefination (forming C-C bonds).

Crucial Distinction: BTMSCM cannot be used as a direct substitute for TMSCl in alcohol protection protocols. This guide details the specific utility, mechanisms, and experimental workflows for each.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

FeatureTrimethylsilyl Chloride (TMSCl)Bis(trimethylsilyl)chloromethane (BTMSCM)
CAS Number 75-77-45926-35-2
Structure


Primary Role Silylating Agent (Protecting Group)C-Nucleophile Precursor / C1 Synthon
Reactivity Class Electrophile (Silicon-centered)Electrophile (Carbon-centered) / Pro-Nucleophile
Bond Formed


(after metallation)
Boiling Point 57 °C (Volatile)~167 °C (High boiling)
By-products HCl (requires base scavenger)Metal salts (LiCl, MgCl2)

Trimethylsilyl Chloride (TMSCl): The Protection Standard

TMSCl is the most common reagent for introducing the trimethylsilyl (TMS) group. It reacts via a nucleophilic substitution at the silicon atom (


-Si).[1]
Mechanism of Action

The silicon atom in TMSCl is hypervalent-accessible. A nucleophile (e.g., an alcohol oxygen) attacks the silicon, displacing the chloride ion.[1][2] Because HCl is generated, a stoichiometric base (Triethylamine or Imidazole) is required to drive the equilibrium and prevent acid-catalyzed deprotection.

Experimental Protocol: Standard Alcohol Protection

Objective: Protection of a secondary alcohol to a TMS ether.

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Reagents:

    • Substrate: Alcohol (1.0 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM) or THF (

      
       concentration)
      
    • Base: Imidazole (1.5 - 2.0 equiv) or Triethylamine (1.5 equiv)

    • Reagent: TMSCl (1.2 equiv)

  • Procedure:

    • Dissolve alcohol and imidazole in anhydrous DCM.

    • Cool to

      
       in an ice bath.
      
    • Add TMSCl dropwise via syringe. (White precipitate of imidazolium chloride will form).

    • Warm to room temperature and stir for 1–2 hours.

    • TLC Monitoring: Check for disappearance of starting material (

      
       of product will be higher).
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ). Wash organics with brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Note: TMS ethers are labile; avoid acidic silica gel during purification if possible (use basified silica).

Bis(trimethylsilyl)chloromethane (BTMSCM): The C-Building Block

BTMSCM is not a silylating agent for heteroatoms. Instead, it is an alkyl chloride where the alpha-carbon is stabilized by two silyl groups. It is primarily used to generate the bulky bis(trimethylsilyl)methyl carbanion via lithiation or Grignard formation.

Mechanism of Action: Peterson Olefination Precursor

BTMSCM is converted to a metallated species (e.g., using Magnesium or Lithium). This nucleophile attacks a ketone or aldehyde. The resulting intermediate undergoes elimination (Peterson elimination) to form a vinyl silane or an alkene, depending on workup conditions (acidic vs. basic).

Experimental Protocol: Synthesis of Vinyl Silanes

Objective: Conversion of a ketone to a vinyl silane using BTMSCM.

  • Activation (Grignard Formation):

    • Setup: Flame-dried 3-neck flask, reflux condenser, Argon.

    • Reagents: Mg turnings (1.2 equiv), BTMSCM (1.0 equiv), dry THF.

    • Step: Add Mg and a crystal of iodine. Add a portion of BTMSCM in THF to initiate. Once initiated (exotherm), add remaining BTMSCM dropwise. Reflux for 1–2 hours to form

      
      .
      
  • Coupling (Nucleophilic Attack):

    • Cool the Grignard solution to

      
      .
      
    • Add the ketone (0.9 equiv) dropwise in THF.

    • Stir at RT for 4–12 hours.

  • Elimination (Peterson Step):

    • Spontaneous elimination may occur, or require acid/base catalysis depending on the desired stereochemistry.

    • For vinyl silane synthesis: The intermediate

      
      -hydroxysilane is treated with acid (e.g., dilute 
      
      
      
      ) or base (
      
      
      ) to induce elimination of
      
      
      .
  • Workup:

    • Standard aqueous extraction (Ether/Water).

    • Purify via column chromatography (Vinyl silanes are generally stable on silica).

Mechanistic Visualization

The following diagram contrasts the reaction pathways. TMSCl targets the Oxygen atom (Protection), while BTMSCM targets the Carbonyl Carbon (Olefination).

G cluster_0 TMSCl: Heteroatom Protection cluster_1 BTMSCM: C-Functionalization Alcohol Alcohol (R-OH) Transition Transition State [R-O...Si...Cl] Alcohol->Transition + TMSCl / Base TMSCl_Reagent TMSCl (Me3Si-Cl) Base Base (Imidazole) Base->Transition Scavenges HCl Product_TMS Silyl Ether (R-O-SiMe3) Transition->Product_TMS - ImH+Cl- BTMSCM BTMSCM ((Me3Si)2CH-Cl) Carbanion Metallated Species (Me3Si)2CH-M BTMSCM->Carbanion + Metal Mg Mg / Li Intermediate Beta-Hydroxysilane Carbanion->Intermediate + Ketone Ketone Ketone (R2C=O) Product_Vinyl Vinyl Silane / Alkene Intermediate->Product_Vinyl Peterson Elimination (- TMS-OH)

Caption: Comparative reaction pathways. Top: TMSCl acts as a Silicon-electrophile for O-protection. Bottom: BTMSCM acts as a Carbon-nucleophile precursor for C-C bond formation.

Decision Matrix for Drug Development

When selecting between these reagents, the decision is binary based on the structural modification required.

RequirementReagent ChoiceReasoning
Protect an Alcohol/Amine TMSCl Standard protocol. Fast, reversible, protects heteroatom from oxidation or alkylation.
Increase Lipophilicity (Steric Bulk) BTMSCM Can introduce the

group, which is highly lipophilic and sterically demanding, often used to block metabolic hotspots.
Synthesize Vinyl Silanes BTMSCM The anion of BTMSCM reacts with aldehydes/ketones to form vinyl silanes, which are versatile handles for Pd-catalyzed cross-coupling (Hiyama coupling).
GC-MS Derivatization TMSCl Increases volatility of polar analytes for analysis. BTMSCM is too high-boiling and unreactive toward alcohols for this purpose.
"Did you mean...?"

If your intent was to find a more stable silylating agent than TMSCl (which is very labile to hydrolysis), consider:

  • TBDMSCl (tert-Butyldimethylsilyl chloride):

    
     times more stable to hydrolysis than TMS ethers.
    
  • BSA (Bis(trimethylsilyl)acetamide): A potent silylating agent often used when acidic byproducts (HCl) must be avoided.

References

  • PubChem. Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine. Available at: [Link]

  • LookChem. Bis(trimethylsilyl)chloromethane Uses and Applications. Available at: [Link]

  • Chemistry LibreTexts. Protection of Alcohols: Silyl Ethers. Available at: [Link][3]

  • RSC Medicinal Chemistry. The role of silicon in drug discovery. Available at: [Link]

Sources

Comparative Guide: Peterson Olefination vs. Wittig Reaction for Ketone Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric & Electronic Divide

In the synthesis of complex pharmaceutical intermediates, the transformation of ketones is significantly more challenging than aldehydes due to increased steric hindrance and lower electrophilicity. While the Wittig reaction remains the historical standard for olefination, it frequently fails when applied to hindered ketones or when tetrasubstituted alkenes are the target.

The Peterson olefination (often termed "Silicon-Wittig") serves as the critical alternative. By leveraging the higher affinity of oxygen for silicon over phosphorus and utilizing a stepwise elimination mechanism, the Peterson protocol offers superior performance for hindered substrates and provides tunable stereocontrol unavailable in the Wittig manifold.

This guide compares these two methodologies specifically regarding ketone substrates , covering both direct olefination (Ketone


 Alkene) and homologation strategies (Ketone 

Higher Ketone via Enol Ethers).

Mechanistic Divergence & Causality

The performance gap between these reactions stems from their mechanistic pathways. The Wittig reaction is kinetically controlled by a rigid transition state, whereas the Peterson reaction is thermodynamic and stepwise.

The Wittig Constraints

The Wittig reaction proceeds through a concerted


 cycloaddition to form a four-membered oxaphosphetane  intermediate.
  • Steric Penalty: The formation of the oxaphosphetane requires the bulky triphenylphosphine group and the ketone substituents to crowd into a tight four-membered ring. This is energetically costly for hindered ketones (e.g., adamantanone, camphor).

  • Byproduct Trap: The driving force is the formation of the P=O bond (triphenylphosphine oxide, TPPO). While strong, the TPPO byproduct is non-volatile and difficult to separate from non-polar products.[1]

The Peterson Advantage

The Peterson olefination involves the addition of an


-silyl carbanion to the ketone to form a 

-hydroxysilane, followed by elimination.[2][3][4]
  • Stepwise Freedom: The addition step is separate from the elimination. The initial addition is less sterically demanding than the concerted Wittig transition state.

  • Tunable Elimination: The elimination of the silanol species (

    
    ) can be triggered by acid or base, allowing the chemist to select the stereochemical outcome (E or Z) from a single diastereomer.
    
Visualizing the Mechanistic Pathways

MechanismComparison Ketone Ketone Substrate (R-CO-R') Oxaphosphetane Oxaphosphetane (4-Membered Ring) Ketone->Oxaphosphetane + Ylide (Concerted [2+2]) BetaHydroxy β-Hydroxysilane (Intermediate) Ketone->BetaHydroxy + Silyl Carbanion (Nucleophilic Attack) Ylide Phosphonium Ylide (Ph3P=CR2) AlkeneW Alkene Product Oxaphosphetane->AlkeneW Collapse TPPO Ph3P=O (Solid Waste) Oxaphosphetane->TPPO SilylCarbanion α-Silyl Carbanion (TMS-CR2-Li) Elimination Elimination Step (Acid or Base) BetaHydroxy->Elimination AlkeneP Alkene Product Elimination->AlkeneP Stereocontrolled Silanol Silanol/Disiloxane (Volatile/Soluble) Elimination->Silanol

Figure 1: Mechanistic comparison showing the concerted Wittig pathway versus the stepwise Peterson pathway. Note the divergence in byproducts.

Critical Performance Comparison

The following data summarizes the operational differences when applying these reactions to ketone substrates.

FeatureWittig ReactionPeterson Olefination
Steric Tolerance Low to Medium. Fails with hindered ketones (e.g., di-tert-butyl ketone).High. Excellent for hindered ketones and tetrasubstituted alkenes.
Stereocontrol Reagent Dependent. Stabilized ylides

E-alkene; Unstabilized

Z-alkene. Difficult to reverse.
Condition Dependent. Acidic elimination

Anti (E/Z specific); Basic elimination

Syn (Inverted E/Z).
Atom Economy Poor. High molecular weight of

is lost.
Moderate. Trimethylsilyl group is lighter than

.
Purification Difficult.

is notorious for co-eluting with products and requires specific precipitation or chromatography.
Easy. Hexamethyldisiloxane (byproduct) is volatile and easily removed.[5]
Basicity Ylides are generally less basic than silyl carbanions.

-silyl carbanions are strongly basic (pK

> 30). Incompatible with base-sensitive groups without protection.

Application Spotlight: Homologation to Ketones

While often used to make alkenes, both reactions are pivotal in Homologation —converting a ketone (


) to an aldehyde or higher ketone (

). This is achieved by synthesizing an enol ether intermediate, which is subsequently hydrolyzed.[6]
The Wittig Approach (Methoxymethylenation)
  • Reagent: (Methoxymethyl)triphenylphosphonium chloride.

  • Protocol: Reacts with ketone to form methyl enol ether.

  • Limitation: Often stalls with hindered ketones (e.g., steroidal ketones) due to the bulk of the phosphonium salt.

The Peterson Approach[2][3][7][8]
  • Reagent: (Methoxy(trimethylsilyl)methyl)lithium.

  • Advantage: The lithium species is smaller and more nucleophilic. It attacks hindered ketones readily to form the

    
    -hydroxysilane.
    
  • Workflow:

    • Addition of

      
       to ketone.
      
    • Elimination (usually KH or KOtBu) to form enol ether.

    • Acid hydrolysis to homologated ketone/aldehyde.

Experimental Protocols

Protocol A: Standard Wittig Reaction (Unstabilized)

Best for: Unhindered ketones, simple exocyclic alkenes.

  • Ylide Generation: In a flame-dried flask under

    
    , suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.
    
  • Deprotonation: Cool to 0°C. Add

    
    -BuLi (1.1 equiv) dropwise. Solution turns yellow/orange. Stir for 30 min.
    
  • Addition: Cool to -78°C. Add the ketone (1.0 equiv) in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[7]
    
  • Purification: Concentrate. Precipitate

    
     by adding cold hexanes/pentane and filtering. Flash chromatography is usually required to remove residual phosphine oxide.
    
Protocol B: Peterson Olefination (for Hindered Ketones)

Best for: Tetrasubstituted alkenes, sterically crowded substrates.

  • Reagent Formation: In a flame-dried flask under Argon, dissolve (trimethylsilyl)methane (1.2 equiv) in THF. Add

    
    -BuLi (1.2 equiv) at -78°C. Stir for 1 hour.
    
  • Addition: Add the hindered ketone (1.0 equiv) in THF slowly at -78°C.

  • Intermediate Isolation (Optional but recommended for stereocontrol): Warm to 0°C. Quench with water. Extract and isolate the crude

    
    -hydroxysilane.
    
  • Elimination (Choose One):

    • Basic (Syn-Elimination): Dissolve crude silane in THF. Add NaH or KH (2.0 equiv). Reflux for 1-4 hours.

    • Acidic (Anti-Elimination):[3][8] Dissolve crude silane in THF. Add 5%

      
       or 
      
      
      
      . Stir at RT for 1 hour.
  • Workup: The byproduct (hexamethyldisiloxane) is volatile.[5] Simply extract with ether, wash with brine, dry, and concentrate.

Decision Matrix: Which to Choose?

Use the following logic flow to determine the optimal pathway for your specific ketone substrate.

DecisionTree Start Start: Ketone Substrate IsHindered Is the Ketone Sterically Hindered? (e.g., Adamantanone, t-Butyl) Start->IsHindered BaseSensitive Is the substrate Base Sensitive? IsHindered->BaseSensitive No (Unhindered) Peterson Use Peterson Olefination IsHindered->Peterson Yes (Hindered) Wittig Use Wittig Reaction (Standard Protocol) BaseSensitive->Wittig No ModWittig Use Horner-Wadsworth-Emmons or Modified Wittig BaseSensitive->ModWittig Yes Stereocontrol Required? Stereocontrol Required? Peterson->Stereocontrol Required?

Figure 2: Decision matrix for selecting between Wittig and Peterson olefination based on substrate properties.

References

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte.

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. Journal of Organic Chemistry.

  • Ager, D. J. (1984). The Peterson Olefination Reaction. Organic Reactions.

  • Organic Chemistry Portal. Peterson Olefination.

  • Magnus, P., & Roy, G. (1982). Silicon in synthesis: The Peterson olefination. Organometallics.

Sources

Definitive Structural Confirmation of Bis(trimethylsilyl)methylated Products via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for confirming the structure of products derived from Bis(trimethylsilyl)chloromethane (BTMSCM) reactions. It prioritizes the differentiation of the desired alkylated product from common organosilicon byproducts and starting materials using 1H NMR spectroscopy , while comparing this method to 29Si NMR and 13C NMR alternatives.[1]


]
CAS:  5926-35-2[1]

Executive Summary: The "Silicon Forest" Challenge

Reacting Bis(trimethylsilyl)chloromethane (BTMSCM) typically serves to introduce the bulky bis(trimethylsilyl)methyl group [


] into a nucleophile or electrophile.[1]

The primary analytical challenge is the "Silicon Forest" : the region between


 0.0 and 0.5 ppm.[1] Your product contains 18 magnetically equivalent protons in this region.[1] However, so does your starting material, the hydrolyzed byproduct (hexamethyldisiloxane), and the vacuum grease used in your manifold.

This guide provides a self-validating logic system to distinguish the desired product signal from these imposters.

Comparative Analysis: 1H NMR vs. Alternatives

While 1H NMR is the standard, it is not always the most specific.[1] The table below objectively compares 1H NMR against its primary alternatives for this specific chemical transformation.

Feature1H NMR (Recommended) 29Si NMR (Gold Standard) 13C NMR (Supporting)
Primary Detection Methine Proton (

) & TMS Methyls
Silicon Nucleus ShiftMethine Carbon (

)
Sensitivity High (Minutes)Very Low (Hours/Overnight)Medium (Hours)
Resolution Low in TMS region (0-0.5 ppm)Extreme (distinct peaks for SM vs. Prod)High
Structural Proof Integration Ratio (18:1 is critical)Chemical Shift SpecificityDEPT-135 confirms CH
Blind Spots Silicone Grease (

0.[1]07) overlaps product
Requires high concentrationQuaternary carbons (if any)

Verdict: Use 1H NMR for routine confirmation and purity checks. Use 29Si NMR only if the 1H NMR integration is ambiguous due to grease contamination.

The 1H NMR Fingerprint: What to Look For

To confirm the reaction of


 (Starting Material, SM ) to form a product 

(P ), you must track two distinct signals.[1]
A. The "Anchor" Proton (The Methine Doublet/Singlet)

The proton on the central carbon is your most reliable structural probe.[1] It moves significantly depending on the substituent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


.[1]
  • Starting Material (

    
    ):  The methine proton appears at 
    
    
    
    2.40 – 2.65 ppm
    (typically a singlet).[1] The chlorine atom deshields this proton.[1]
  • The Product (

    
    ): 
    
    • If

      
       is an alkyl group (via nucleophilic substitution), the shift moves upfield to 
      
      
      
      0.5 – 1.5 ppm
      .[1]
    • If

      
       is an aromatic ring, the shift may remain near 
      
      
      
      2.0 – 3.0 ppm
      but will split if coupled to neighbors.[1]
    • Crucial Validation: The disappearance of the SM peak at ~2.6 ppm is the first sign of conversion.[1]

B. The TMS Signal (The 18H Singlet)

This is the dominant feature of the spectrum.[1]

  • Shift: Centered between

    
     -0.1 and +0.3 ppm.[1]
    
  • Integration: This singlet must integrate to 18 protons relative to the methine proton (1 proton).[1]

  • Warning: If the integration is 18:0.5, you likely have a mixture of product and a "proton-silent" silicon impurity (like silicone grease or inorganic silicates).[1]

C. Common Impurities Table
ImpurityStructure1H NMR Shift (CDCl3)Note
Silicone Grease


0.07 (s)
Major Interferent. Often overlaps with product TMS.[1][2]
HMDSO


0.06 (s)
Hydrolysis product of excess reagent.[1]
TMS-Cl


0.40 (s)
Decomposition byproduct.[1]
Water


1.56 (s)
Broad.[1]

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation (Crucial for Organosilicons)[1]
  • Solvent: Use CDCl3 (stored over

    
     or molecular sieves) to prevent acid-catalyzed protodesilylation.[1]
    
  • Concentration: Prepare a concentrated sample (~10-15 mg in 0.6 mL). Dilute samples make the 18:1 integration validation difficult against the background noise.[1]

  • Tube: Use high-quality 5mm tubes. Avoid tubes washed with aggressive detergents unless thoroughly rinsed, as surfactant residues can mimic alkyl peaks.[1]

Step 2: Acquisition Parameters[1]
  • Pulse Angle: 30°.[1][3]

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The TMS protons have long T1 relaxation times due to free rotation.[1] A short D1 (1 sec) will saturate the TMS signal, reducing its integration intensity and leading to a false calculation of the Product:Impurity ratio.

  • Scans: 16 scans are usually sufficient due to the high proton count of the TMS group.[1]

Step 3: Analysis Logic
  • Calibrate: Set the residual

    
     peak to 
    
    
    
    7.26 ppm.
  • Locate Methine: Find the single proton (

    
    ) derived from the BTMSCM backbone.[1]
    
  • Normalize: Set the integral of the Methine proton to 1.0 .

  • Check TMS: Integrate the 0.0–0.3 ppm region.

    • Result = 18.0 ± 1.0:Success. Structure confirmed.

    • Result > 20.0:Contamination. Likely Silicone Grease or HMDSO.[1]

    • Result < 16.0:Acquisition Error. Increase Relaxation Delay (D1) and re-run.

Visualization: Logic & Workflow

Diagram 1: Analytical Decision Tree (Logic Flow)

NMR_Logic Start Start Analysis (1H NMR in CDCl3) Check_Methine Locate Methine Proton (Expected: 0.5 - 2.5 ppm) Start->Check_Methine Found_Methine Signal Present? Check_Methine->Found_Methine Check_SM Is shift at ~2.6 ppm? Found_Methine->Check_SM Yes Failed_Rxn FAILED No Product Formed Found_Methine->Failed_Rxn No Integrate Normalize Methine to 1H Integrate TMS region (0.0 ppm) Check_SM->Integrate No (Shifted) Incomplete INCOMPLETE Starting Material Remaining Check_SM->Incomplete Yes (2.6 ppm) Check_Ratio TMS Integration Value? Integrate->Check_Ratio Success CONFIRMED Product Structure Validated Check_Ratio->Success 18 ± 1 Grease WARNING: Impurity (Grease/HMDSO present) Check_Ratio->Grease > 20 Relaxation ERROR: Saturation Increase D1 Delay > 5s Check_Ratio->Relaxation < 16

Caption: Decision matrix for interpreting 1H NMR data of BTMSCM derivatives, highlighting integration checkpoints.

Diagram 2: Experimental Workflow

Workflow Rxn Reaction Mixture (BTMSCM + Nu) Quench Quench (NH4Cl or NaHCO3) Rxn->Quench Complete Extract Extraction (Avoid Silicone Grease!) Quench->Extract Dry Drying (Na2SO4) Extract->Dry NMR_Prep NMR Prep (CDCl3 + 5s Delay) Dry->NMR_Prep Analysis Data Analysis (Integration Check) NMR_Prep->Analysis

Caption: Step-by-step experimental workflow emphasizing the avoidance of silicone grease during extraction.

References

  • Fulmer, G. R., et al. (2010).[1][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link[1]

    • Relevance: Definitive source for identifying silicone grease (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       0.[1]07) and HMDSO (
      
      
      
      0.[1]06) impurities.[1]
  • McNaught, A. D., & Wilkinson, A. (1997).[1] "IUPAC Compendium of Chemical Terminology (the Gold Book)."[1] IUPAC.[1][5] Link

    • Relevance: Standard nomenclature and chemical shift referencing standards for organosilicon compounds.[1]

  • Reich, H. J. (2023).[1] "Structure Determination Using Spectroscopic Methods: Organosilicon Chemical Shifts." University of Wisconsin-Madison.[1][6] Link

    • Relevance: Comprehensive database of 1H and 29Si shifts for trimethylsilyl derivatives.[1]

  • Pavia, D. L., et al. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1]

    • Relevance: Foundational text for integration logic and relax

Sources

Reactivity comparison between silyl-substituted and alkyl carbanions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In synthetic organic chemistry, the distinction between


-silyl carbanions  (e.g., 

) and alkyl carbanions (e.g.,

) is not merely one of steric bulk but of fundamental electronic behavior. While both species function as potent nucleophiles, the presence of the silicon atom introduces unique orbital interactions—specifically negative hyperconjugation —that stabilize the carbanion and unlock reaction pathways inaccessible to simple alkyl analogs.

This guide provides a technical comparison of these two reactive intermediates, focusing on their stability, nucleophilicity, and divergent reaction outcomes with carbonyl electrophiles (Peterson olefination vs. alcohol formation).

Mechanistic Foundations: The -Silicon Effect

The defining feature of silyl-substituted carbanions is the


-silicon effect , which provides thermodynamic stabilization to the adjacent negative charge.
2.1 Orbital Stabilization (Negative Hyperconjugation)

Unlike alkyl groups, which destabilize adjacent carbanions through inductive electron donation (


), silyl groups stabilize them. Historically attributed to 

-orbital participation, modern computational chemistry confirms this is primarily due to negative hyperconjugation .
  • Mechanism: The filled

    
    -orbital of the carbanion (
    
    
    
    ) donates electron density into the low-lying antibonding
    
    
    orbital of the adjacent C-Si bond (
    
    
    ).
  • Result: This overlap delocalizes the charge, lowering the energy of the HOMO and increasing the acidity of the conjugate acid (

    
    -proton).
    
2.2 Visualization of Orbital Interaction

The following diagram illustrates the stabilizing interaction in an


-silyl carbanion compared to the destabilizing interaction in an alkyl carbanion.

AlphaSiliconEffect cluster_0 Alkyl Carbanion (Destabilized) cluster_1 Alpha-Silyl Carbanion (Stabilized) C_Alkyl Carbanion (C-) R_Group Alkyl Group (R) C_Alkyl->R_Group Inductive Repulsion (+I) Note1 High Energy HOMO Strong Base C_Alkyl->Note1 C_Silyl Carbanion (C-) Si_Group Silyl Group (SiR3) C_Silyl->Si_Group n(C) -> σ*(C-Si) Negative Hyperconjugation Note2 Lower Energy HOMO Stabilized Anion C_Silyl->Note2

Figure 1: Comparative orbital interactions. The


-silyl carbanion benefits from 

acceptance, whereas the alkyl carbanion suffers from inductive destabilization.
Reactivity Matrix: Silyl vs. Alkyl[1]

The following table summarizes the key physicochemical differences and their synthetic implications.

FeatureAlkyl Carbanion (e.g.,

-BuLi)

-Silyl Carbanion
(e.g.,

)
Synthetic Consequence
Electronic Effect Inductive Destabilization (

)
Negative Hyperconjugation (

)
Silyl carbanions are thermodynamically more stable (less basic).
pKa (Conjugate Acid) ~50 (Methane/Ethane)~40-42 (Estimated for TMS-CH

)

-Silyl protons are easier to deprotonate; silyl carbanions are "softer" nucleophiles.
Steric Demand Low to ModerateHigh (Trimethylsilyl group is bulky)Silyl carbanions show higher diastereoselectivity in additions.
Reaction with R-CHO Forms stable AlkoxideForms

-Silyl Alkoxide
Alkyls give Alcohols ; Silyls give Alkenes (Peterson).
Rearrangement Potential LowHigh (Brook Rearrangement)Silyl groups can migrate from C to O under basic conditions.
The "Killer App": Peterson Olefination[2][3]

The most distinct divergence in reactivity occurs upon reaction with carbonyl compounds.

  • Alkyl Carbanions: Addition yields a lithium alkoxide. Upon aqueous workup, this protonates to form an alcohol .

  • 
    -Silyl Carbanions:  Addition yields a 
    
    
    
    -silyl lithium alkoxide. While this can be protonated to form a
    
    
    -hydroxysilane, the unique affinity of oxygen for silicon allows for a subsequent elimination reaction—the Peterson Olefination —yielding an alkene .
4.1 Mechanism and Stereocontrol

The Peterson olefination is stereodivergent. The elimination pathway depends on whether the conditions are acidic or basic, allowing access to either E- or Z-alkenes from a single diastereomer of the


-hydroxysilane.
  • Basic Conditions: Syn-elimination via a pentacoordinate silicate intermediate.

  • Acidic Conditions: Anti-elimination via an E2-type mechanism.

PetersonMechanism cluster_Base Basic Workup (Syn-Elimination) cluster_Acid Acidic Workup (Anti-Elimination) Start Alpha-Silyl Carbanion (TMS-CH2-Li) + R-CHO Intermediate Beta-Alkoxysilane (Li-O-CH(R)-CH2-TMS) Start->Intermediate Nucleophilic Addition Base_TS 4-Membered Cyclic TS (Oxasiletanide) Intermediate->Base_TS Heat / Base Acid_Prot Protonated Alcohol (Beta-Hydroxysilane) Intermediate->Acid_Prot H+ Base_Prod Alkene (Stereoisomer A) + Li-O-TMS Base_TS->Base_Prod Acid_Prod Alkene (Stereoisomer B) + TMS-OH Acid_Prot->Acid_Prod Anti-Elimination

Figure 2: The stereodivergent pathways of the Peterson Olefination.

Experimental Protocols

This section contrasts the generation and utilization of both species.[1]

Protocol A: Alkyl Carbanion (Control) - Synthesis of 1-Phenyl-1-propanol

Objective: Addition of ethyl group to benzaldehyde.

  • Reagent Prep: Flame-dry a 50 mL round-bottom flask (RBF) under Argon. Add anhydrous THF (10 mL).

  • Generation: This step is bypassed as commercial EtLi or EtMgBr is used. For this example, use EtMgBr (3.0 M in ether, 1.2 equiv).

  • Addition: Cool THF to 0°C. Add benzaldehyde (1.0 mmol). Dropwise add EtMgBr. Stir for 30 min.

  • Quench: Add sat. aq. NH

    
    Cl.
    
  • Result: Extraction and drying yields 1-phenyl-1-propanol . No elimination occurs.

Protocol B:

-Silyl Carbanion - Peterson Olefination (Styrene Synthesis)

Objective: Methylenation of benzaldehyde to styrene (Alternative to Wittig). Reagents: (Trimethylsilyl)methyllithium (


), Benzaldehyde.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck RBF equipped with a magnetic stir bar and argon inlet.

  • Solvent: Add anhydrous THF (15 mL) and cool to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial to control the exothermic addition and prevent premature elimination if isolating the intermediate is desired.

  • Reagent Addition: Add

    
     (1.0 M in pentane, 1.1 equiv, 1.1 mmol) dropwise via syringe.
    
  • Substrate Addition: Add benzaldehyde (1.0 mmol) dissolved in 2 mL THF dropwise over 5 minutes.

    • Self-Validating Check: The solution may turn slightly yellow, indicating alkoxide formation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (25°C).

    • Branch Point:

      • For Alcohol Isolation: Quench immediately with water.

      • For Alkene (One-Pot): If the silyl group is simple (TMS) and the substrate allows, elimination may occur spontaneously or with mild heating. For guaranteed elimination, add KH (Potassium Hydride) or acid.

  • Elimination (Standard Basic): Add KH (washed with hexane to remove oil, 2 equiv) to the reaction mixture at 0°C. Stir for 1 hour.

    • Mechanism:[2][1][3][4][5] The potassium alkoxide eliminates

      
       and generates the alkene.
      
  • Workup: Quench with water. Extract with diethyl ether. Wash with brine. Dry over MgSO

    
    .
    
  • Result: Concentration yields Styrene .

Side Reactions: The Brook Rearrangement

Researchers must be aware of the Brook Rearrangement , a pathway unique to


-silyl carbanions (or 

-silyl alkoxides).
  • Definition: The migration of a silyl group from carbon to oxygen (

    
    -shift) under basic conditions.
    
  • Driving Force: Formation of the strong Si-O bond (approx. 110 kcal/mol) vs the weaker Si-C bond.[6]

  • Implication: If generating an

    
    -silyl carbanion near an alcohol or alkoxide, the silyl group may migrate, quenching the carbanion and forming a silyl ether.
    
References
  • Peterson Olefination Mechanism & Scope

    • Peterson, D. J. "Carbonyl olefination reaction using silyl-substituted organometallic compounds." J. Org.[5] Chem.1968 , 33, 780. Link

  • The Alpha-Silicon Effect & Hyperconjugation

    • Lambert, J. B.; Zhao, Y.; Emblidge, R. W. "The beta-effect of silicon and related manifestations of sigma conjugation." Acc.[2][7][8][9][10] Chem. Res.1999 , 32, 183. Link

  • pKa of Carbon Acids in DMSO

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[7][8][9][10] Chem. Res.1988 , 21, 456. Link

  • Brook Rearrangement

    • Brook, A. G.[2] "Molecular rearrangements of organosilicon compounds." Acc.[7][8][9][10] Chem. Res.1974 , 7, 77. Link

  • Continuous Flow Peterson Protocols

    • Rao, H. S. P.; Senthilkumar, S. P. "Peterson olefination: a review." J. Chem. Sci.2001 , 113, 191. Link

Sources

Precision Olefination & Silyl-Functionalization: A Cost-Benefit Analysis of Bis(trimethylsilyl)chloromethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Process Efficiency" Verdict

Bis(trimethylsilyl)chloromethane (BTMSCM) is a high-value, specialty reagent that acts as a sterically demanding nucleophile precursor. While its raw material cost is significantly higher than standard Wittig reagents, its cost-effectiveness is realized in complex syntheses where stereochemical control (Z-selectivity) or functional handle installation (vinyl silanes) is critical.

When to Use BTMSCM:
  • Requirement for Z-Alkenes: When you need high Z-selectivity for stilbenes or hindered alkenes that are difficult to access via Wittig or Horner-Wadsworth-Emmons (HWE).

  • Vinyl Silane Synthesis: When the target is a vinyl silane intermediate for subsequent Hiyama-Denmark coupling.

  • Steric Bulk: When the electrophile is highly enolizable or hindered, and standard ylides fail to react cleanly.

When to Avoid:
  • Simple Methylenation: For installing a terminal methylene (

    
    ) group, Methyltriphenylphosphonium bromide  (Wittig) is >20x cheaper and sufficient.
    
  • Cost-Sensitive Commodity Chemicals: The atom economy of BTMSCM is poor due to the loss of two trimethylsilyl groups (or one silanol and one siloxane) during the full olefination cycle.

Technical Profile & Mechanism

Compound: Bis(trimethylsilyl)chloromethane CAS: 5926-35-2 Formula:


Role:  Precursor to the bulky nucleophile Bis(trimethylsilyl)methyllithium .
The Peterson Divergence Mechanism

Unlike the Wittig reaction, which is governed by the stability of the ylide and transition state (betaine/oxaphosphetane), the reaction of BTMSCM-derived anions with aldehydes produces a stable


-hydroxysilane  intermediate. This intermediate is the "switch" that allows for tunable stereoselectivity.

PetersonMechanism Start Bis(trimethylsilyl) chloromethane Lithiated [(Me3Si)2CH]Li (Bulky Nucleophile) Start->Lithiated n-BuLi THF, -78°C Adduct β-Hydroxysilane Intermediate Lithiated->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct AcidPath Acidic Workup (Anti-Elimination) Adduct->AcidPath H2SO4 or BF3 BasePath Basic Workup (Syn-Elimination) Adduct->BasePath KH or t-BuOK E_Alkene E-Alkene (Thermodynamic) AcidPath->E_Alkene Elimination Z_Alkene Z-Alkene (Kinetic/Target) BasePath->Z_Alkene Elimination

Figure 1: The tunable Peterson Olefination pathway using BTMSCM. By isolating the intermediate, the chemist can direct the elimination to yield either E or Z isomers.[1]

Comparative Analysis: BTMSCM vs. Alternatives

This comparison evaluates the reagents based on a hypothetical kilogram-scale synthesis of a Z-stilbene derivative .

FeatureBis(trimethylsilyl)chloromethane (Peterson)Wittig Reagent (Ph3PMeBr / Ph3PCH2R)Tebbe / Petasis Reagent
Primary Utility Z-Selective Olefination & Vinyl SilanesGeneral Olefination (E-selective usually)Methylenation of Esters/Amides
Reagent Cost High (~$15,000/kg)Low (~$50/kg)Very High (Complex prep)
Atom Economy Poor (Loss of TMS-OH + TMS-Cl equivalent)Moderate (Loss of Ph3PO)Poor (Titanium waste)
Stereocontrol Tunable (Acid vs. Base elimination)Fixed (Difficult to reverse selectivity)N/A (Terminal alkenes only)
Purification Excellent (Byproducts are volatile/liquid siloxanes)Difficult (Ph3PO is a solid that streaks on columns)Difficult (Titanium salts)
Safety Flammable; Organolithium handling required.Phosphonium salts are toxic; Ph3P is a sensitizer.Pyrophoric; Toluene solutions.
Field Insight: The Hidden Cost of Purification

While BTMSCM is expensive upfront, Wittig reactions often incur hidden costs at scale due to Triphenylphosphine Oxide (TPPO). TPPO is notoriously difficult to remove, often requiring multiple crystallizations or expensive chromatography.

  • BTMSCM Advantage: The byproduct, hexamethyldisiloxane (HMDS), is a volatile liquid (bp 100°C) that can be stripped off or washed away easily. This can reduce Process Mass Intensity (PMI) by 30-40% by eliminating purification steps.

Experimental Protocol: Large-Scale Z-Selective Olefination

Objective: Synthesis of (Z)-1-phenyl-2-(trimethylsilyl)ethene (or similar Z-alkene) utilizing the "Base-Directed" elimination pathway.

Safety Pre-Requisites:
  • Anhydrous Conditions: Reaction must be performed under Argon/Nitrogen.

  • Temperature Control: Exothermic lithiation requires efficient cooling (-78°C to 0°C).

  • PPE: Flame-retardant lab coat, face shield, and butyl rubber gloves.

Step-by-Step Methodology:
  • Reagent Generation (In-Situ):

    • Charge a dry reactor with Bis(trimethylsilyl)chloromethane (1.0 equiv) and anhydrous THF (10 vol).

    • Cool to -78°C .

    • Add n-Butyllithium (1.05 equiv, 2.5M in hexanes) dropwise over 60 minutes. Maintain internal temperature < -70°C.

    • Mechanism:[2][3][4][5][6] Lithium-Halogen exchange generates

      
      .
      
    • Stir for 30 minutes at -78°C, then warm to 0°C for 15 minutes to ensure completion.

  • Nucleophilic Addition:

    • Cool back to -78°C .

    • Add the Aldehyde substrate (0.95 equiv) in THF (2 vol) slowly.

    • Stir for 1 hour, then allow to warm to room temperature (RT).

    • Checkpoint: Monitor by TLC/HPLC. The intermediate

      
      -hydroxysilane is stable.
      
  • Workup (Isolation of Intermediate):

    • Quench with saturated aqueous NH4Cl.

    • Extract with diethyl ether or MTBE.

    • Concentrate to obtain the crude

      
      -hydroxysilane. Note: For highest stereopurity, this intermediate can be crystallized or distilled, but for process throughput, it is often carried forward.
      
  • Stereoselective Elimination (The "Z" Switch):

    • For Z-Alkene: Dissolve the intermediate in THF. Add Potassium Hydride (KH) or Potassium tert-butoxide (KOtBu) (1.1 equiv) at 0°C.

      • Why: Base promotes a syn-elimination via a 4-membered oxasiletanide transition state.

    • For E-Alkene: Dissolve in DCM. Add BF3·OEt2 or H2SO4 (catalytic).

      • Why: Acid promotes anti-elimination (E2-type).

  • Purification:

    • The reaction yields the alkene and trimethylsilanol/siloxane.

    • Perform a simple aqueous wash and distill/crystallize the product.

Economic & Safety Assessment

Cost Modeling (1 kg Product Scale)
Cost DriverWittig ProcessBTMSCM ProcessAnalysis
Raw Materials $200$3,500Wittig is vastly cheaper for materials.
Solvent/Waste High (Chromatography)Low (Distillation/Wash)BTMSCM reduces solvent waste costs.
Labor/Time High (TPPO removal)Low (Rapid workup)BTMSCM saves ~3-4 days of processing time.
Yield (Z-isomer) Low (~20-40% Z)High (>90% Z)Critical Factor: If Z-isomer is required, Wittig yield loss destroys its cost advantage.
Safety Profile
  • Flammability: BTMSCM (Flash point 48°C) is a Category 3 flammable liquid.

  • Reactivity: Reacts violently with water/oxidizers.

  • Toxicity: Causes skin and eye irritation (H315, H319).[7][8]

  • Handling: Unlike diazomethane precursors (often used for C1 insertion), BTMSCM does not present an explosion hazard, making it safer for multi-kilo scale-up in standard reactors.

References

  • Peterson Olefin

    • Title: Mechanism of the Peterson Olefination[3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link][9]

  • Stereoselective Aza-Peterson Olefin

    • Title: Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines[4][10]

    • Source: PubMed (Org. Lett. 2016)[4][10]

    • URL:[Link]

  • Vinyl Silane Synthesis Applic

    • Title: Vinylsilane Synthesis via Silyl-Metal Reagents[6]

    • Source: Thieme Connect (Science of Synthesis)
    • URL:[Link]

  • Safety D

    • Title: Chlorobis(trimethylsilyl)methane Safety Data Sheet[9]

    • Source: Sigma-Aldrich / Merck

Sources

Characterizing Reaction Intermediates in Bis(trimethylsilyl)chloromethane Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(trimethylsilyl)chloromethane (BTMSCM),


, serves as a specialized steric and electronic modulator in organosilicon chemistry. Unlike its mono-silyl analog (the standard Peterson reagent), BTMSCM provides a gateway to bulky, stabilized carbanions and reactive silyl-carbenoids. Its utility spans the synthesis of acylsilanes, sterically hindered olefins, and 1,1-bis(silyl) frameworks.

However, the reagent's efficacy hinges on the precise control of its lithiated intermediate,


 . This species exhibits a temperature-dependent duality: acting as a nucleophile at cryogenic temperatures (

C) and degrading into a reactive carbene via

-elimination upon warming. This guide outlines the characterization of these transient intermediates, comparing BTMSCM against standard alternatives to aid in reagent selection for complex syntheses.

Part 1: The Mechanistic Landscape

The reactivity of BTMSCM is defined by the stability of the


-chloro-

-lithio intermediate. Understanding the bifurcation between the Anionic Pathway (Substitution) and the Carbenoid Pathway (Elimination) is critical for experimental design.
Pathway Visualization

BTMSCM_Pathways BTMSCM Bis(trimethylsilyl)chloromethane (Me3Si)2CHCl Li_Int Lithiated Intermediate [(Me3Si)2C(Li)Cl] (Stable at -78°C) BTMSCM->Li_Int + n-BuLi / THF (-78°C) Carbene Silyl Carbene [:C(SiMe3)2] Li_Int->Carbene Warming (> -40°C) α-Elimination of LiCl Prod_Sub Substitution Product (Acylsilanes, 1,1-Disilylalkanes) Li_Int->Prod_Sub + Electrophile (E+) (Quench at -78°C) Prod_Ins Insertion/Rearrangement (Alkenes via Fritsch-Buttenberg-Wiechell) Carbene->Prod_Ins Rearrangement / Dimerization

Figure 1: Divergent reaction pathways of BTMSCM dependent on thermal control.

Part 2: Comparative Performance Guide

BTMSCM is often weighed against (Trimethylsilyl)diazomethane (TMSCHN


) and Chloromethyltrimethylsilane (TMSCH

Cl). The choice depends on the desired "Silicon Payload" and the tolerance for carbenoid intermediates.
Table 1: Reagent Comparison Matrix
FeatureBis(trimethylsilyl)chloromethane (BTMSCM) Chloromethyltrimethylsilane (Peterson Reagent) (Trimethylsilyl)diazomethane (TMSCHN

)
Active Species

-Chloro-

-lithio carbanion

-Silyl carbanion
Silyl diazoalkane / Carbene
Steric Bulk High (Bis-silyl protection)Moderate (Mono-silyl)Low
Primary Use Acylsilane synthesis, Bulky ligand precursorsMethylenation, Standard Peterson olefinationMethylation of acids, Homologation
Atom Economy Moderate (Loss of LiCl)Moderate (Loss of LiCl/Silanol)High (Loss of N

)
Safety Profile Pyrophoric handling (requires t-BuLi or n-BuLi)Pyrophoric handlingTox/Explosion Risk (Must use fume hood, blast shield)
Intermediate Stability Unstable > -60°C (

-elimination)
Stable up to 0°CStable liquid at RT

Scientist’s Insight:

  • Choose BTMSCM when you need to introduce a carbon center with two silicon stabilizers or when accessing acylsilanes via oxidative hydrolysis of the intermediate.

  • Choose TMSCH

    
    Cl  for standard terminal alkene synthesis where steric bulk is a hindrance rather than a feature.
    
  • Choose TMSCHN

    
      for esterification or when strongly basic lithiation conditions cannot be tolerated.
    

Part 3: Characterization Protocols

Direct observation of the lithiated BTMSCM intermediate is challenging due to its thermal instability. We rely on In-Situ Trapping (Chemical Verification) and Low-Temperature NMR (Spectroscopic Verification).

Protocol A: In-Situ Trapping (Self-Validating System)

Objective: Confirm the quantitative formation of the lithiated species before adding the primary electrophile.

The "TMS-Trap" Method:

  • Generation: Treat BTMSCM with n-BuLi at -78°C in THF.

  • Quench: Add an excess of Trimethylsilyl Chloride (TMSCl).

  • Validation: Analyze by GC-MS or

    
    H NMR.
    
    • Success: Quantitative formation of Tris(trimethylsilyl)chloromethane (or Tris(trimethylsilyl)methane if reduction occurs).

    • Failure:[1] Recovery of starting material indicates inactive n-BuLi or wet solvent.

Protocol B: Low-Temperature NMR Spectroscopy

Objective: Direct structural confirmation of the carbanion.

Setup:

  • Instrument: 500 MHz NMR with variable temperature (VT) probe pre-cooled to -80°C.

  • Solvent: THF-

    
     (dried over Na/Benzophenone).
    
  • Standard: Internal capillary of toluene-

    
     for locking/shimming if THF-
    
    
    
    freezes or precipitates salts.

Key Spectroscopic Markers:

  • 
    Si NMR:  Upon lithiation, the silicon signal shifts significantly upfield due to the increased electron density on the adjacent carbon.
    
    • BTMSCM:

      
       ~ +2.0 to +4.0 ppm.
      
    • Lithiated Intermediate:

      
       shifts to negative values (typically -5 to -15 ppm range depending on aggregation state).
      
  • 
    C NMR:  The carbanionic center (C-Li) typically broadens and shifts downfield (deshielded by Li contact) relative to the precursor, often appearing between 30–50 ppm, coupled to 
    
    
    
    Li.

Part 4: Experimental Workflows

Workflow 1: Generation and Electrophilic Trapping

Context: Synthesis of Acylsilane Precursors.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a low-temperature thermometer and magnetic stir bar.[2]

  • Reagent Charge: Add BTMSCM (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

  • Lithiation (The Critical Step):

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump over 20 minutes.

    • Observation: Solution typically turns light yellow.

    • Wait Time: Stir at -78°C for exactly 30 minutes. Do not exceed 1 hour or warm above -60°C to prevent carbene formation.

  • Electrophile Addition: Add the electrophile (e.g., aldehyde or alkyl halide) neat or in minimal THF.

  • Controlled Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Et
    
    
    
    O.[2][3]

Troubleshooting Matrix:

  • Low Yield? The intermediate likely decomposed to the carbene before electrophile addition. Fix: Lower temperature to -90°C (MeOH/N

    
     slush) and reduce lithiation time.
    
  • Double Addition? If reacting with esters, the bis-silyl anion is bulky; ensure vigorous stirring and higher dilution.

Part 5: Safety & Handling (E-E-A-T)

Warning: Pyrophoric Reagents

  • tert-Butyllithium / n-Butyllithium: These reagents ignite on contact with air. All transfers must use cannula techniques or gas-tight syringes with Luer-lock tips.

  • BTMSCM: Flammable liquid (Flash point 48°C).[4] Causes skin and severe eye irritation.[5]

Decomposition Hazards: Uncontrolled warming of the lithiated intermediate generates silyl carbenes, which can dimerize or insert indiscriminately into solvent C-H bonds, leading to exotherms and complex mixtures. Always quench at low temperature if the specific carbene pathway is not desired.

References

  • Seyferth, D., & Hanson, E. M. (1971). Halomethyl-metal compounds.[2][6] XLVIII. (Trimethylsilyl)chloromethyllithium and bis(trimethylsilyl)chloromethyllithium. Journal of Organometallic Chemistry. Link

  • Ager, D. J. (1984). The Peterson Olefination Reaction.[4] Organic Reactions.[2][3][4][7][8][9][10][11][12][13] Link

  • Cunico, R. F. (2004). Synthesis of acylsilanes from bis(trimethylsilyl)chloromethane. Tetrahedron Letters. Link

  • Sigma-Aldrich. (n.d.).[12] Chlorobis(trimethylsilyl)methane Product Specification.[4][12][13]Link

  • Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane: A Safe, Stable Substitute for Diazomethane.[8][9] Organic Syntheses.[1][7][10] Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling Bis(trimethylsilyl)chloromethane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers Chemical CAS: 5926-35-2[1]

Executive Safety Summary

Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2) presents a dual hazard profile often underestimated due to its steric bulk. Unlike simple alkyl chlorides, this organosilicon compound is classified as Corrosive (Category 1C) and causes severe skin burns and eye damage (H314).[2]

While less volatile than Chlorotrimethylsilane (TMSCl), it remains moisture-sensitive and potentially flammable.[2] The primary safety failure mode in laboratories is treating it as a benign organic intermediate rather than a corrosive functional reagent.[2]

Immediate Hazard Profile
Hazard ClassGHS CodeCritical Effect
Corrosive H314 Causes severe skin burns and eye damage.[1][2][3] Irreversible tissue destruction upon prolonged contact.[2]
Reactivity EUH014 Reacts with water/moisture.[1][2][4] May release Hydrogen Chloride (HCl) gas upon hydrolysis.[2]
Flammability H226 Flammable liquid and vapor (Classified as Dangerous Good for transport).[1][2]

Hierarchy of Controls & Risk Assessment

Before selecting PPE, the experimental environment must be engineered to minimize exposure.[2] PPE is the last line of defense, not the first.[2]

Engineering Controls (Mandatory)[1][2]
  • Ventilation: All handling must occur within a certified chemical fume hood.[2] The compound’s vapor density is >1 (heavier than air), meaning vapors will sink and accumulate on the benchtop, bypassing standard ceiling ventilation.[1][2]

  • Inert Atmosphere: Due to moisture sensitivity, handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) using Schlenk lines or a glovebox for bulk transfers.[2]
  • Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the workstation.[2]

PPE Matrix: The "Self-Validating" System

This protocol uses a Self-Validating System , meaning the PPE is selected not just for resistance, but for its ability to signal failure (e.g., color change, tactile feedback) or provide redundancy.[1]

A. Hand Protection (Glove Logic)

Scientific Rationale: As a chlorinated organosilane, this compound is lipophilic.[2] Standard thin nitrile gloves provide only splash protection.[2] Chlorinated hydrocarbons can permeate nitrile rapidly.[2] The bulky trimethylsilyl groups may sterically hinder diffusion compared to Dichloromethane (DCM), but they do not prevent it.[2]

TaskPrimary GloveSecondary Glove (Inner)Max Contact Time
Standard Handling (Pipetting, Weighing)Nitrile (5-8 mil) High dexterityNitrile (4 mil) Color indicator preferred< 5 Minutes Change immediately upon splash.[1]
Bulk Transfer / Spills (>100 mL)Silver Shield / 4H (Laminate) Impermeable to organochloridesNitrile For fit and comfort> 4 Hours Laminates provide the only true chemical barrier.[1][2]
Glassware Cleaning Neoprene or Butyl (Thick) Nitrile N/A Do not use thin disposables for cleaning.[1][2]

Critical Protocol: Perform the "Inflation Test" on gloves before handling corrosive reagents to ensure no pinhole defects exist.[2]

B. Eye & Face Protection[2][3][4][5][7]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[2]

  • Contraindication: Safety glasses with side shields are insufficient .[2] The corrosive nature (H314) means any droplet bypassing the glasses can cause permanent corneal opacity.[2]

  • Face Shield: Required only when pouring volumes >500 mL or working outside a glovebox where splash risk is high.[2]

C. Body Protection[2][7]
  • Lab Coat: Fire-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[2]

    • Reasoning: While the reagent itself has a moderate flash point, it is almost always used with flammable solvents (THF, Ether).[1][2] Standard polyester-blend coats will melt into the skin during a fire.[2]

  • Apron: Chemical-resistant apron (Rubber/Neoprene) required for bulk transfers to prevent chest/torso burns.

Visualized Decision Workflows

Diagram 1: PPE Selection Logic

This decision tree helps researchers select the correct PPE based on the scale of operation.[2]

PPE_Selection Start Start: Handling Bis(trimethylsilyl)chloromethane Volume_Check Volume / Activity Type? Start->Volume_Check Small_Scale Small Scale (< 50 mL) Standard Synthesis Volume_Check->Small_Scale Routine Large_Scale Large Scale (> 50 mL) or Spill Cleanup Volume_Check->Large_Scale High Risk Level_1 LEVEL 1 PPE: - Fume Hood - Splash Goggles - Double Nitrile Gloves - FR Lab Coat Small_Scale->Level_1 Level_2 LEVEL 2 PPE: - Face Shield + Goggles - Silver Shield (Laminate) Gloves - Chemical Apron Large_Scale->Level_2 Check_Gloves Inspect Gloves for Pinholes Level_1->Check_Gloves Level_2->Check_Gloves Proceed Proceed with Experiment Check_Gloves->Proceed

Caption: PPE selection logic based on volumetric risk and operational scale.

Operational Protocols

Protocol A: Safe Transfer Technique
  • Preparation: Secure flask in the fume hood. Ensure an inert gas line (Argon/Nitrogen) is active.[2]

  • PPE Check: Don double nitrile gloves and splash goggles.[2]

  • Syringe Transfer:

    • Use a glass syringe with a Luer-lock tip (plastic syringes may swell/degrade).[2]

    • Do not pull the plunger past the graduation mark to avoid accidental disassembly.[2]

  • Quenching (Post-Reaction):

    • Residual reagent on glassware must be quenched before removal from the hood.[2]

    • Add Isopropyl Alcohol (IPA) or Methanol slowly to the reaction vessel to consume unreacted chloride.[2]

    • Warning: This releases HCl gas.[2] Monitor bubbling and keep the sash low.[2]

Protocol B: Spill Response (Immediate Action)

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area (3-meter radius).

  • Assess: If >100 mL, call HSE/Fire Department.[2]

  • PPE Upgrade: Don Silver Shield gloves and a respirator (if trained) or ensure maximum ventilation.[2]

  • Containment:

    • Do NOT use water (generates HCl).[2][5]

    • Use a dry absorbent (Vermiculite or Sand).[2]

    • Cover the spill to suppress vapors.[2]

  • Disposal: Scoop into a container labeled "Hazardous Waste: Corrosive/Flammable Organic."[2]

Waste Disposal & Decontamination[1]

  • Waste Stream: Halogenated Organic Solvents.[2]

  • Labeling: Must explicitly state "Contains Chlorosilanes - Potential HCl generation."[2]

  • Glassware: Rinse with Acetone, then Methanol, then Water.[2] Collect the first two rinses as halogenated waste.[2]

References

  • TCI Chemicals. (2025).[2][3] Safety Data Sheet: Bis(trimethylsilyl)bromomethane (Analogous Hazard Data). Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[2][6] Chlorobis(trimethylsilyl)methane Safety Data Sheet. Retrieved from [1]

  • Sigma-Aldrich. (2024).[2][6] Chlorobis(trimethylsilyl)methane Product Specification & Safety. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Bis(trimethylsilyl)chloromethane.[2] Retrieved from [1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.